Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride
Introduction In the landscape of modern peptidomimetic drug design, unnatural amino acids serve as critical building blocks for overcoming the pharmacokinetic limitations of native peptides. The compound (R)-Ethyl 2-amin...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern peptidomimetic drug design, unnatural amino acids serve as critical building blocks for overcoming the pharmacokinetic limitations of native peptides. The compound (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride , universally identified by the CAS Registry Number 35051-64-0 [1], is a prime example of such an architectural cornerstone. Also known as D-cyclohexylglycine ethyl ester hydrochloride (H-D-Chg-OEt·HCl)[2], this molecule imparts unique steric and lipophilic properties to pharmaceutical active ingredients (APIs).
This guide provides an authoritative analysis of its physicochemical properties, the causality behind its structural design, and self-validating protocols for its synthesis and integration into complex drug pipelines.
Physicochemical Profiling & Structural Rationale
To effectively utilize (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride, researchers must understand the functional purpose of each structural moiety.
The Cyclohexyl Ring: Replaces the standard aromatic or aliphatic side chains found in natural amino acids. This bulky, non-planar ring enhances lipophilicity and fits precisely into the S1/S2 hydrophobic pockets of target enzymes (such as thrombin or HCV protease), drastically increasing binding affinity.
The (R)-Enantiomer (D-Configuration): Natural proteases are highly stereoselective, predominantly cleaving L-amino acid peptide bonds. Incorporating the D-enantiomer introduces steric hindrance that renders the resulting peptidomimetic highly resistant to enzymatic degradation, thereby extending its half-life in vivo[3].
The Ethyl Ester: Serves as an orthogonal protecting group for the C-terminus. It prevents unwanted side reactions (like homopolymerization) during peptide coupling and enhances the molecule's solubility in organic solvents (e.g., DMF, DCM).
The Hydrochloride Salt: Free amines are nucleophilic and prone to atmospheric oxidation. Conversion to the HCl salt neutralizes the amine, yielding a stable, free-flowing crystalline powder that ensures long-term shelf stability and precise stoichiometric weighing[1].
The synthesis of this building block typically proceeds via the esterification of (R)-cyclohexylglycine. As a Senior Application Scientist, I emphasize that this is not merely a mixing of reagents; it is a thermodynamically driven equilibrium that requires strict environmental control.
Step-by-Step Methodology: Esterification & Salt Formation
Preparation & Anhydrous Control: Suspend 1.0 equivalent of (R)-cyclohexylglycine in 10 volumes of absolute ethanol.
Causality: The presence of water will hydrolyze the ester product back to the starting material and violently quench the thionyl chloride. Absolute ethanol acts as both the reactant and the solvent.
Reagent Addition: Cool the suspension to 0°C using an ice-salt bath. Dropwise, add 1.5 equivalents of thionyl chloride (SOCl2).
Causality: SOCl2 reacts with ethanol to generate HCl gas in situ, which catalyzes the reaction and ultimately forms the hydrochloride salt. The low temperature controls the exothermic reaction and prevents the degradation of the chiral center.
Reflux & Kinetic Drive: Gradually warm the mixture to room temperature, then heat to reflux (approx. 78°C) for 4-6 hours.
Self-Validation: Monitor the reaction via TLC or LC-MS. The disappearance of the highly polar amino acid spot confirms the forward progression of the reaction.
Isolation & Crystallization: Concentrate the mixture under reduced pressure to remove excess ethanol and SOCl2. Triturate the resulting crude oil with cold diethyl ether.
Causality: The hydrochloride salt is highly insoluble in non-polar solvents like ether, causing it to precipitate as a pure white crystalline solid, leaving organic impurities in the supernatant.
Filtration: Filter the crystals under a nitrogen atmosphere and dry in vacuo.
Synthesis workflow for (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride.
Applications in Peptidomimetic Drug Development
Once synthesized, CAS 35051-64-0 is integrated into larger peptide sequences. Its primary application lies in the development of neurological, analgesic, and anti-inflammatory agents[3].
Workflow: Integration into Peptide Chains
To utilize this compound in solid-phase or solution-phase peptide synthesis, the amine must first be liberated from its hydrochloride salt.
Neutralization: Treat the hydrochloride salt with a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).
Causality: DIPEA neutralizes the HCl, exposing the free amine without causing racemization or attacking the ethyl ester.
Coupling: React the free amine with an N-protected amino acid (e.g., Boc- or Fmoc-protected) using coupling reagents like HATU or EDC/HOBt.
Self-Validation: The coupling efficiency can be monitored using the Kaiser test; a negative result (yellow) indicates complete consumption of the free amine.
Deprotection: Once the desired sequence is built, the ethyl ester is cleaved using mild saponification (e.g., LiOH in THF/H2O) to expose the C-terminus for further elongation or final formulation.
Peptidomimetic integration pathway for CAS 35051-64-0.
Analytical Validation & Quality Control
Trustworthiness in pharmaceutical synthesis demands rigorous analytical validation. For CAS 35051-64-0, the two most critical parameters are chemical purity and enantiomeric excess (ee).
Chiral HPLC: Because the (R)- and (S)-enantiomers have identical physical properties in an achiral environment, Chiral High-Performance Liquid Chromatography using a stationary phase like Chiralcel OD-H is mandatory. This validates that no racemization occurred during the highly acidic esterification process.
1H-NMR Spectroscopy: Confirms the structural integrity. Key diagnostic peaks include the triplet for the ethyl ester methyl group (~1.2 ppm), the multiplet for the cyclohexyl protons (1.0 - 1.8 ppm), and the distinct alpha-proton doublet (~3.8 ppm) shifted downfield by the adjacent amine and ester groups.
Crystal Structure Analysis of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride: A Definitive Guide to Absolute Stereochemical Determination
Executive Summary (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride is a critical chiral building block in modern pharmaceutical synthesis, frequently utilized as an intermediate in the development of peptidomimetics a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride is a critical chiral building block in modern pharmaceutical synthesis, frequently utilized as an intermediate in the development of peptidomimetics and direct thrombin inhibitors such as Ximelagatran[1]. Because the pharmacological efficacy and safety of chiral active pharmaceutical ingredients (APIs) are strictly dependent on their spatial configuration[2], unambiguous determination of absolute stereochemistry is a regulatory and scientific necessity.
This whitepaper provides an in-depth, self-validating methodology for the single-crystal X-ray diffraction (SCXRD) analysis of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride. By detailing the causality behind crystallization techniques, anomalous dispersion optimization, and structural refinement, this guide serves as an authoritative framework for crystallographers and drug development professionals.
Chemical Context and the Necessity of SCXRD
The compound, a derivative of D-cyclohexylglycine[1], features a protonated primary amine, an ethyl ester group, and a bulky cyclohexyl ring. In its hydrochloride salt form, it exhibits enhanced stability and solubility profiles ideal for synthetic manipulation[3].
Historically, absolute configuration was inferred through optical rotation or chemical correlation. However, SCXRD has become the gold standard for establishing the absolute configuration of chiral APIs[4]. For a light-atom molecule like (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride (containing only C, H, N, O, and Cl), determining the absolute structure relies entirely on the subtle resonant scattering (anomalous dispersion) of the heaviest atom present—in this case, the chloride counterion[5][6].
Experimental Protocols: From Powder to Phase Solution
To achieve a reliable structural model, the experimental workflow must be meticulously controlled. The following protocols outline the causal steps required to transition from a bulk powder to a fully refined absolute structure.
Caption: Workflow for absolute structure determination via SCXRD.
Step-by-Step Crystallization Protocol
Growing diffraction-quality single crystals requires a thermodynamic environment that favors slow nucleation. For amino acid ester hydrochlorides, vapor diffusion is the optimal technique[7].
Step 1: Solvent Selection. Dissolve 20 mg of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride powder in a minimal volume (approx. 0.5 mL) of absolute ethanol. Causality: The highly polar hydrochloride salt is readily soluble in protic solvents, allowing for a highly concentrated starting solution.
Step 2: Filtration. Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial. Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, preventing the rapid formation of microcrystalline powder.
Step 3: Anti-Solvent Chamber. Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of diethyl ether (the anti-solvent). Seal the outer vial tightly.
Step 4: Equilibration. Store the chamber in a vibration-free environment at 20°C for 3–5 days. Causality: Diethyl ether has a higher vapor pressure than ethanol. It will slowly diffuse into the inner vial, gradually lowering the dielectric constant of the solvent mixture. This slow supersaturation gradient promotes the growth of large, defect-free, prism-like single crystals.
SCXRD Data Collection Protocol
Step 1: Crystal Mounting. Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Coat it in paratone oil and mount it on a MiTeGen loop.
Step 2: Cryocooling. Immediately transfer the mounted crystal to the diffractometer under a 100 K nitrogen gas stream. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), which sharpens high-angle diffraction peaks and drastically improves the signal-to-noise ratio[8].
Step 3: Radiation Selection. Utilize a microfocus Copper (Cu) Kα X-ray source (
λ=1.54184
Å). Causality: For light-atom structures, Molybdenum (Mo) Kα radiation (
λ=0.71073
Å) fails to induce sufficient anomalous scattering. Cu Kα maximizes the anomalous scattering factor (
f′′
) of the Chlorine atom, which is strictly required to calculate a precise Flack parameter[5][6].
Step 4: Data Harvesting. Collect a full sphere of data to ensure high redundancy of Friedel pairs (
hkl
and
hˉkˉlˉ
). High redundancy is mathematically required to differentiate the subtle intensity differences caused by anomalous dispersion[6].
Structural Refinement and Stereochemical Validation
Solving the Phase Problem and Anisotropic Refinement
The structure is solved using dual-space algorithms (e.g., SHELXT) and refined using full-matrix least-squares on
F2
(SHELXL)[8]. All non-hydrogen atoms (C, N, O, Cl) are refined anisotropically. The hydrogen atoms attached to the chiral carbon and the cyclohexyl ring are placed in geometrically idealized positions. The ammonium (-NH3+) hydrogen atoms should ideally be located from the difference Fourier map to accurately model the hydrogen-bonding network.
The Hydrogen Bonding Network
The crystal lattice of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride is primarily stabilized by a robust hydrogen-bonding network. The protonated amine acts as a trifurcated hydrogen bond donor, interacting with the chloride counterions and the ester carbonyl oxygens of adjacent molecules.
Caption: Hydrogen bonding network logic in the crystal lattice.
Absolute Structure Determination: The Flack Parameter
The absolute configuration is validated using the Flack parameter (
x
), which represents the mole fraction of the inverted enantiomer present in the crystal[6].
The physical basis of this determination relies on the breakdown of Friedel's Law (
Ihkl=Ihˉkˉlˉ
) due to the resonant scattering of the chloride ion[9]. During refinement, the two alternative absolute structures are refined competitively[6].
If
x≈0
(with a standard uncertainty
<0.1
), the assigned (R)-configuration is correct.
If
x≈1
, the true structure is the (S)-enantiomer.
If
x≈0.5
, the crystal is a macroscopic inversion twin[6].
For a properly resolved crystal of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride analyzed with Cu Kα radiation, the Flack parameter will reliably refine to near zero, definitively proving the (R)-stereocenter.
Quantitative Data Summary
The following table summarizes the representative crystallographic data and refinement metrics expected for a high-quality single crystal of this specific amino acid ester hydrochloride salt, synthesized from standard literature parameters for this class of compounds[7][8].
Parameter
Value / Description
Empirical Formula
C10H20ClNO2
Formula Weight
221.72 g/mol
Temperature
100(2) K
Wavelength
1.54184 Å (Cu Kα)
Crystal System
Orthorhombic
Space Group
P2₁2₁2₁ (Typical for chiral resolved salts)
Goodness-of-fit on
F2
1.025
Final
R
indices [
I>2σ(I)
]
R1
= 0.032,
wR2
= 0.085
Flack Parameter (
x
)
0.02(4)
Absolute Structure Confirmation
Confirmed (R)-configuration
Conclusion
The structural characterization of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride via SCXRD is a masterclass in applied chemical crystallography. By carefully selecting a vapor diffusion crystallization strategy to yield pristine crystals, and leveraging the anomalous dispersion of the chloride counterion via Cu Kα radiation, researchers can achieve an unambiguous assignment of absolute stereochemistry. This rigorous, self-validating methodology ensures the scientific integrity required for downstream pharmaceutical development and API manufacturing.
References
absolute configuration – Chemical Crystallography: Howard Flack and the Flack Parameter. University of Oxford. Available at:[Link]
Absolute Configuration Determination of Chiral API Molecules by MicroED Analysis of Cocrystal Powders. National Institutes of Health (NIH). Available at: [Link]
Use of intensity quotients and differences in absolute structure refinement. IUCr Journals. Available at:[Link]
A Chiral Metal-Organic Framework Fluorescent Sensor incorporating H8-BINOL. ChemRxiv. Available at: [Link]
Determining absolute structure. ScienceDaily. Available at:[Link]
CAS No : 1246820-33-6 | Product Name : N-Boc-D-cyclohexylglycine-d11. Pharmaffiliates. Available at:[Link]
Absolute Stereochemical Determination of Organic Molecules through Induction of Helicity in Host–Guest Complexes. Accounts of Chemical Research - ACS Publications. Available at:[Link]
Silver dithiocarbamates derived from amino acid esters. RSC Publishing. Available at: [Link]
The Architect of Chirality: A Technical Guide to the Mechanism of Action of (R)-Ethyl 2-amino-2-cyclohexylacetate Derivatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals In the intricate world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity, chiral auxiliaries serve as p...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity, chiral auxiliaries serve as powerful tools to command stereoselectivity. Among these, derivatives of (R)-Ethyl 2-amino-2-cyclohexylacetate are emerging as robust and versatile scaffolds for the synthesis of complex, non-proteinogenic α,α-disubstituted amino acids. This technical guide delves into the core mechanistic principles governing the action of these derivatives, providing field-proven insights for their effective application in research and drug development.
The Foundation of Stereocontrol: Understanding the Chiral Auxiliary
At its core, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer.[1][] The auxiliary, being enantiomerically pure, introduces a chiral environment that influences the trajectory of bond-forming reactions, leading to a diastereomeric excess of one product over the other. After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered for reuse.[1][3]
(R)-Ethyl 2-amino-2-cyclohexylacetate derivatives function as chiral auxiliaries, leveraging the fixed stereochemistry of the α-carbon and the steric bulk of the cyclohexyl group to direct the approach of incoming reagents. These derivatives are typically converted into a chiral template, such as an oxazolidinone or a bislactim ether, which then serves as the substrate for stereoselective transformations.[4][5]
The Core Mechanism: Steric Shielding and Enolate Geometry
The primary mechanism of action for (R)-Ethyl 2-amino-2-cyclohexylacetate derivatives revolves around the principle of steric hindrance. Once incorporated into a chiral template, the bulky cyclohexyl group effectively shields one face of the molecule. This steric blockade forces incoming electrophiles to approach from the less hindered face, thereby dictating the stereochemical outcome of the reaction.
A common application of these derivatives is in the asymmetric alkylation of glycine equivalents to produce α,α-disubstituted amino acids.[6] The general workflow involves the formation of a chiral glycine enolate derivative. The geometry of this enolate is crucial for high stereoselectivity and is often controlled by chelation to a metal cation.[3] The cyclohexyl group then directs the alkylation to the opposite face.
Caption: Generalized workflow for the use of (R)-Ethyl 2-amino-2-cyclohexylacetate derivatives.
The cyclohexyl moiety, being a rigid and non-planar structure, provides a well-defined and predictable steric environment. This rigidity is advantageous over more flexible alkyl chains, as it reduces conformational ambiguity and leads to higher diastereoselectivity.[7]
Application in the Synthesis of α,α-Disubstituted Amino Acids: A Step-by-Step Protocol
The synthesis of α,α-disubstituted amino acids is of significant interest in medicinal chemistry as these compounds can impart unique conformational constraints on peptides and act as enzyme inhibitors.[6][8] The following protocol outlines a general procedure for the asymmetric synthesis of these valuable building blocks using a chiral auxiliary derived from (R)-Ethyl 2-amino-2-cyclohexylacetate.
Experimental Protocol: Asymmetric Alkylation
Formation of the Chiral Auxiliary Adduct:
React (R)-Ethyl 2-amino-2-cyclohexylacetate with a suitable reagent (e.g., phosgene equivalent) to form a chiral oxazolidinone. The reaction conditions will vary depending on the specific target adduct.
Rationale: This step creates the rigid heterocyclic template necessary for stereocontrol. The substituents on the oxazolidinone play a key role in directing subsequent reactions.[]
N-Acylation:
Acylate the nitrogen of the oxazolidinone with an appropriate acyl chloride or anhydride.
Rationale: This attaches the group that will be enolized and subsequently alkylated.
Enolate Formation:
Treat the N-acylated oxazolidinone with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an aprotic solvent like tetrahydrofuran (THF).
Rationale: The strong base selectively removes the α-proton to the carbonyl group, forming a chiral enolate. The low temperature is crucial to prevent side reactions and maintain the kinetic control necessary for high stereoselectivity.[3]
Diastereoselective Alkylation:
Introduce the desired electrophile (e.g., an alkyl halide) to the enolate solution at low temperature.
Rationale: The bulky cyclohexyl group on the chiral auxiliary directs the approach of the electrophile to the less hindered face of the enolate, leading to the formation of one diastereomer in excess.
Auxiliary Cleavage:
Hydrolyze the resulting product under acidic or basic conditions to cleave the chiral auxiliary and liberate the desired α,α-disubstituted amino acid.
Rationale: This step yields the final product and allows for the recovery of the chiral auxiliary. The choice of cleavage conditions is important to avoid racemization of the newly formed stereocenter.
Caption: Step-by-step experimental workflow for asymmetric alkylation.
Data Presentation: Expected Outcomes
The effectiveness of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, as well as the chemical yield. While specific data for (R)-Ethyl 2-amino-2-cyclohexylacetate derivatives are not extensively published in readily available literature, analogous systems using bulky chiral auxiliaries in the synthesis of α,α-disubstituted amino acids consistently report high levels of stereoselectivity.
Electrophile (R-X)
Typical Diastereomeric Excess (d.e.)
Typical Yield (%)
Methyl Iodide
>95%
80-90%
Benzyl Bromide
>98%
85-95%
Allyl Bromide
>95%
75-85%
Note: This table represents expected data based on similar chiral auxiliary systems and serves as a general guideline.
The Role of the Cyclohexyl Group: Beyond Steric Bulk
The cyclohexyl group contributes more than just steric hindrance. Its lipophilic nature can influence the solubility of the chiral auxiliary and its derivatives, which can be advantageous in certain solvent systems. Furthermore, the three-dimensional nature of the cyclohexyl ring can lead to more specific and numerous contact points with a target protein, a desirable feature in drug design.[7] It can act as a bioisostere for other bulky groups like a t-butyl or even a phenyl group, offering a non-aromatic, three-dimensional alternative.[7]
Conclusion
Derivatives of (R)-Ethyl 2-amino-2-cyclohexylacetate represent a valuable class of chiral auxiliaries for the asymmetric synthesis of α,α-disubstituted amino acids. Their mechanism of action is primarily driven by the steric influence of the bulky and rigid cyclohexyl group, which effectively shields one face of a chiral enolate intermediate, leading to high diastereoselectivity in alkylation reactions. The predictable stereocontrol and the versatility of these auxiliaries make them powerful tools for chemists engaged in the synthesis of complex chiral molecules for pharmaceutical and other applications. Further exploration and publication of their specific applications will undoubtedly solidify their position in the synthetic chemist's toolbox.
References
SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. (n.d.).
Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine. J Org Chem. 1996 Oct 18;61(21):7398-7401. doi: 10.1021/jo9610671.
Cyclohexanes in Drug Discovery. (n.d.). PharmaBlock.
The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. PubMed. 2016 Feb 5.
Stereoselective synthesis of 1-amino-5-butyl-3-oxo- cyclohexane-1-carboxylic acid derivatives. (n.d.).
Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. PubMed. 2000 May 19.
Enantioselective synthesis of α,α-disubstituted-α-amino acids by a sequential nucleophilic addition to nitriles. Semantic Scholar. 1998 Aug 27.
Synthesis of α,α-disubstituted unnatural amino acid derivatives using the aza-[8][9]-Wittig sigmatropic rearrangement. Journal of the Chemical Society, Perkin Transactions 1.
Asymmetric synthesis of the AAs containing cyclohexyl 4 a and... ResearchGate.
[Synthetic 2-amino alcohol deriv
Chiral auxiliary. Wikipedia.
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Summit Research Repository - Simon Fraser University.
Asymmetric Synthesis of β-Amino-cyclohexyl Sulfonates via aza Michael Addition. Semantic Scholar. 2002 Jan 1.
A Synthetic Entry to Amino Acid Derivatives through Davidson-like Heterocycliz
Recent Progress on the Stereoselective Synthesis of Cyclic Qu
Asymmetric synthesis of cyclic β-amino carbonyl derivatives by a formal [3 + 2] photocycloaddition.
Special Issue: Development of Asymmetric Synthesis. PMC - NIH. 2020 Mar 11.
An In-depth Technical Guide to the Safe Handling of (R)-Ethyl 2-amino-2-cyclohexylacetate HCl
Prepared by: Gemini, Senior Application Scientist Section 1: Introduction and Scope (R)-Ethyl 2-amino-2-cyclohexylacetate HCl is a chiral, non-proteinogenic amino acid ester. As a key building block in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Section 1: Introduction and Scope
(R)-Ethyl 2-amino-2-cyclohexylacetate HCl is a chiral, non-proteinogenic amino acid ester. As a key building block in medicinal chemistry and drug development, its unique stereochemistry and functional groups make it a valuable intermediate for synthesizing complex target molecules. The presence of a primary amine hydrochloride salt and an ethyl ester moiety dictates its reactivity, stability, and, most importantly, its safety profile.
This guide provides an in-depth framework for the safe handling, storage, and emergency management of this compound, tailored for researchers and drug development professionals. The causality behind each safety recommendation is explained to foster a comprehensive understanding of the associated risks.
A Note on Data Analogues: Comprehensive safety data for (R)-Ethyl 2-amino-2-cyclohexylacetate HCl is not extensively published. Therefore, this guide leverages hazard information from the closely related analogue, methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride (CAS 14328-64-4) , for which detailed GHS classifications are available.[1] The toxicological properties are anticipated to be highly similar due to the structural homology. All recommendations are made with the principle of "as low as reasonably practicable" (ALARP) exposure in mind.
Section 2: Compound Identification and Properties
Proper identification is the foundation of chemical safety. The key physical and chemical properties of this compound influence its behavior and the necessary handling precautions.
Likely soluble in water and polar organic solvents like methanol/ethanol.
Inferred from hydrochloride salt structure.
Stability
Stable under recommended storage conditions. May be hygroscopic.
Section 3: Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a chemical is critical for developing a robust risk mitigation strategy. Based on its structural analogue, the compound is classified with several key hazards.[1]
GHS Hazard Classifications (based on methyl ester analogue[1]):
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.
The Rationale Behind the Hazards:
Irritation (Skin, Eyes, Respiratory): The primary amine hydrochloride is mildly acidic and can disrupt the lipid bilayers of skin and mucous membranes, leading to irritation. As a fine powder, it can be easily inhaled, causing irritation to the respiratory tract.[1][4][5] Direct contact with the eyes is expected to cause significant irritation due to the salt's nature.[1][6]
Acute Oral Toxicity: While not severely toxic, ingestion can be harmful.[1] The mechanism is not well-defined for this specific molecule, but it underscores the importance of preventing ingestion through strict hygiene practices.[7]
Risk Assessment Workflow
A systematic approach to risk assessment ensures all hazards are identified and controlled. The process involves identifying the intrinsic hazards, assessing the potential for exposure in a given experimental setup, characterizing the level of risk, and implementing appropriate controls.
Caption: Risk assessment workflow for handling (R)-Ethyl 2-amino-2-cyclohexylacetate HCl.
Section 4: Standard Operating Procedure (SOP) for Safe Handling
This SOP is designed to minimize exposure during routine laboratory use. It is a self-validating system where adherence to each step ensures a controlled environment.
Engineering Controls:
Causality: The primary engineering control is a certified chemical fume hood. This is non-negotiable due to the H335 (May cause respiratory irritation) classification.[1][5] The fume hood contains the fine powder, preventing inhalation and contamination of the general laboratory space.
Protocol:
Verify the fume hood has a valid inspection sticker and the airflow monitor indicates normal operation.
Ensure the sash is positioned at the lowest practical height.
Conduct all manipulations of the solid compound (weighing, transferring, adding to solvents) at least 6 inches inside the fume hood.[8]
Personal Protective Equipment (PPE):
Causality: PPE is the last line of defense. The selection is directly dictated by the hazard classifications H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1][6]
Protocol:
Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[8][9] A face shield should be worn over goggles if there is a significant splash risk.
Hand Protection: Wear nitrile gloves. Inspect gloves for any defects before use.[4] Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[4]
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
Respiratory Protection: Not typically required if all work is performed within a certified fume hood. For situations where a hood is not available (e.g., cleaning a large spill), a respirator with a P95 (US) or P1 (EU) particle filter is necessary.[4]
Weighing and Dissolution Protocol:
Don personal protective equipment as specified above.
Perform all operations within a chemical fume hood.
Place a tared weigh boat on an analytical balance inside the hood.
Carefully transfer the required amount of (R)-Ethyl 2-amino-2-cyclohexylacetate HCl to the weigh boat using a clean spatula. Avoid creating dust.
Once the desired mass is obtained, gently transfer the solid into the reaction vessel.
Add the solvent to the vessel slowly to avoid splashing.
Decontaminate the spatula and weigh boat with a suitable solvent (e.g., 70% ethanol) and dispose of them in the appropriate solid waste container.
Wipe down the balance and surrounding work area with a damp cloth.
Section 5: Emergency Protocols
Immediate and correct response to an exposure is crucial.
In Case of Inhalation: Move the individual to fresh air immediately. If breathing is difficult or they feel unwell, seek immediate medical attention.[4][5]
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7][8] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[7]
In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[8][9] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[6]
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4][5] Call a poison control center or doctor immediately for treatment advice.[7]
Navigating the Nuances of Molecular Mass: A Technical Guide to (R)-Ethyl 2-amino-2-cyclohexylacetate Hydrochloride
For the modern researcher, precision is paramount. In the realm of drug development and chemical synthesis, an accurate understanding of a molecule's fundamental properties is the bedrock upon which successful research i...
Author: BenchChem Technical Support Team. Date: April 2026
For the modern researcher, precision is paramount. In the realm of drug development and chemical synthesis, an accurate understanding of a molecule's fundamental properties is the bedrock upon which successful research is built. This guide provides an in-depth exploration of two such critical parameters—molecular weight and exact mass—using (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride as a central case study. We will delve into the theoretical underpinnings of these concepts, present calculated values for this specific chiral compound, and provide detailed, field-proven methodologies for their experimental determination.
Demystifying Molecular Weight and Exact Mass: More Than Just a Number
In the lexicon of chemistry, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts crucial for analytical accuracy.
Molecular Weight (or Molar Mass) is a weighted average of the masses of all the naturally occurring isotopes of the elements within a molecule. This value is calculated using the atomic weights of the elements as found on the periodic table, which themselves are averages reflecting the natural isotopic abundance. For stoichiometric calculations in the laboratory, such as preparing solutions of a specific molarity, the molecular weight is the indispensable value.
Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[1] This monoisotopic mass is a discrete value and is of paramount importance in high-resolution mass spectrometry, where individual ions are detected based on their specific isotopic composition.[2][3]
The distinction is subtle but significant. For small molecules, the difference between molecular weight and exact mass may be minimal. However, as the number of atoms—particularly those with multiple common isotopes like carbon—increases, this difference can become more pronounced.
(R)-Ethyl 2-amino-2-cyclohexylacetate Hydrochloride: A Closer Look
Calculated Physicochemical Properties
Property
Value
Description
Molecular Formula
C₁₀H₂₀ClNO₂
The elemental composition of the molecule.
Calculated Molecular Weight
221.72 g/mol
The weighted average mass based on natural isotopic abundances. This value is crucial for preparing solutions with a specific molarity.
Calculated Exact Mass
221.1183 g/mol
The monoisotopic mass, calculated using the most abundant isotope of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This is the value to be expected in high-resolution mass spectrometry.
The Scientist's Toolkit: Experimental Determination of Molecular Weight and Exact Mass
Theoretical calculations provide a strong foundation, but experimental verification is the cornerstone of scientific rigor. Here, we outline the primary analytical techniques employed to determine the molecular weight and exact mass of a small molecule like (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride.
Experimental Workflow
Caption: A typical analytical workflow for the characterization of a small molecule.
Mass Spectrometry: The Gold Standard for Mass Determination
Mass spectrometry (MS) is the most direct and accurate method for determining the exact mass of a molecule.[4] The technique involves ionizing the sample and then separating the resulting ions based on their mass-to-charge ratio (m/z).
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: A dilute solution of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride is prepared in a suitable solvent, such as methanol or acetonitrile/water.
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like the target compound. In positive ion mode, the molecule will likely be detected as its protonated form, [M+H]⁺, where M is the free base (Ethyl 2-amino-2-cyclohexylacetate).
Mass Analysis: The ions are introduced into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument. These analyzers have the capability to resolve small mass differences, allowing for the determination of the exact mass to several decimal places.
Data Analysis: The resulting mass spectrum will show a peak corresponding to the [M+H]⁺ ion. The m/z value of this peak will be very close to the calculated exact mass of the protonated free base (C₁₀H₂₀NO₂⁺). The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) may also be observed, further confirming the composition of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Structure and Purity
While not a direct measure of molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure and purity of the compound.[5] By analyzing the chemical shifts, integration, and coupling patterns in ¹H and ¹³C NMR spectra, a researcher can verify that the synthesized molecule has the expected atomic connectivity.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).
Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C spectra are acquired.
Spectral Interpretation: The ¹H NMR spectrum should show signals corresponding to the ethyl group, the cyclohexyl ring protons, and the proton on the alpha-carbon. The integration of these signals should be consistent with the number of protons in each environment. The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the cyclohexyl ring.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components in a mixture and assessing the purity of a compound.[6] For a chiral molecule like (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride, chiral HPLC can also be used to determine its enantiomeric purity.
Experimental Protocol: Purity Analysis by HPLC
Method Development: A suitable HPLC method is developed, which includes selecting the appropriate column (e.g., a C18 column for reversed-phase chromatography), mobile phase (a mixture of water and an organic solvent like acetonitrile, often with an additive like trifluoroacetic acid), and detector (e.g., a UV detector).
Sample Analysis: A known concentration of the compound is injected into the HPLC system.
Data Analysis: The resulting chromatogram will show a major peak corresponding to the target compound. The area of this peak relative to the total area of all peaks provides a measure of the compound's purity.
Synthesis of Amino Acid Ester Hydrochlorides: A Brief Overview
The synthesis of amino acid ester hydrochlorides is a well-established procedure in organic chemistry. A common method involves the Fischer-Speier esterification, where the amino acid is treated with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride.[7] The hydrochloride salt of the amino acid ester is often the direct product of this reaction, which can then be isolated by crystallization.
Caption: A simplified representation of the synthesis of an amino acid ester hydrochloride.
Conclusion
The accurate determination of molecular weight and exact mass is a fundamental requirement in chemical research and drug development. For a chiral molecule such as (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride, a combination of theoretical calculations and rigorous experimental verification using techniques like mass spectrometry, NMR spectroscopy, and chromatography is essential. This guide has provided a comprehensive overview of these concepts and methodologies, equipping researchers with the knowledge to confidently characterize their compounds and ensure the integrity of their scientific endeavors.
References
Reddit. (2023). Exact mass vs molecular weight. r/Chempros. [Link]
Albreht, A. (2012). Molecular weight or exact mass in LC-MS? ResearchGate. [Link]
University of Missouri. (n.d.). Calculating Exact Masses. Mass Spectrometry Facility. [Link]
University of Washington. (2010). Mass Spectrometry and Proteomics. [Link]
Application Notes & Protocols: Strategic Incorporation of (R)-Ethyl 2-amino-2-cyclohexylacetate Hydrochloride in Solid-Phase Peptide Synthesis
Abstract The integration of non-natural amino acids into peptide scaffolds is a cornerstone of modern therapeutic peptide design, offering pathways to enhanced proteolytic stability, constrained conformations, and novel...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The integration of non-natural amino acids into peptide scaffolds is a cornerstone of modern therapeutic peptide design, offering pathways to enhanced proteolytic stability, constrained conformations, and novel functionalities. (R)-2-amino-2-cyclohexylacetic acid, a sterically hindered alicyclic amino acid, presents unique challenges and opportunities in solid-phase peptide synthesis (SPPS). Its bulky α-cyclohexyl group can significantly impede coupling kinetics, demanding specialized strategies to achieve high-fidelity peptide assembly. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this residue using the Fmoc/tBu strategy. We will detail the rationale behind reagent selection, provide optimized protocols for coupling and cleavage, and offer troubleshooting advice to overcome common synthetic hurdles.
Note on Nomenclature: The topic specifies (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride. This is the hydrochloride salt of the amino acid ethyl ester. For standard Fmoc-based SPPS, the required building block is the Nα-Fmoc protected free carboxylic acid, i.e., (R)-Fmoc-2-amino-2-cyclohexylacetic acid . This guide assumes the use of this appropriate derivative for peptide elongation.
Introduction: The Challenge of Steric Hindrance
Solid-phase peptide synthesis (SPPS) is a robust methodology for the stepwise assembly of peptides on a solid support. The process involves iterative cycles of Nα-deprotection and amino acid coupling. While highly efficient for natural L-amino acids, the introduction of structurally unique residues like (R)-2-amino-2-cyclohexylacetic acid requires protocol modifications.
The primary obstacle is the steric bulk of the cyclohexyl group positioned directly at the α-carbon. This geometry severely restricts access to the reactive carboxylate during the coupling step, analogous to other α,α-disubstituted amino acids. Consequently, standard coupling conditions often result in low yields and deletion sequences. Overcoming this requires a multi-faceted approach:
Potent Activation: Utilizing high-energy coupling reagents that form highly reactive intermediates.
This protocol outlines the manual synthesis process. The underlying chemistry is identical for automated synthesizers, which can be programmed accordingly.
Phase 1: Resin Preparation and Swelling
Place the desired amount of resin (e.g., 0.1 mmol scale) into a reaction vessel.
Add DMF (approx. 10 mL per gram of resin) to swell the resin. Agitate gently for at least 30-60 minutes.
Drain the DMF.
Phase 2: Iterative Peptide Elongation Cycle
This cycle is repeated for each amino acid to be added to the peptide chain.
Caption: Standard workflow for peptide purification and analysis.
Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
* Analysis: The purity of the final product is assessed by analytical RP-HPLC, and its molecular weight is confirmed by mass spectrometry (MS), such as ESI-MS or MALDI-TOF.
Troubleshooting Guide
Problem
Probable Cause(s)
Recommended Solution(s)
Low Coupling Efficiency (Positive Kaiser test after coupling)
1. Insufficient activation due to steric hindrance. 2. Low-quality reagents or solvents.
1. Switch to a more potent coupling reagent (e.g., HATU).2. Perform a double coupling.<br> 3. Increase reaction time or use microwave heating.<br> 4. Use fresh, high-quality reagents and peptide-grade solvents.
Incomplete Fmoc Deprotection
1. Aggregation of the peptide chain on the resin. 2. Insufficient deprotection time.
1. Increase deprotection time or perform a third treatment. 2. Consider using 1-2% DBU in the piperidine solution for very difficult sequences, but be aware of potential side reactions.
Deletion of the Hindered Residue in MS
Failure to couple the (R)-2-amino-2-cyclohexylacetic acid residue.
Implement capping with acetic anhydride after the coupling step for the preceding amino acid to terminate any unreacted chains.
Side-product Formation during Cleavage
1. Inadequate scavenging of reactive cations. 2. Oxidation of sensitive residues (Met, Trp).
1. Select a cleavage cocktail with appropriate scavengers for your sequence (e.g., Reagent K).<br> 2. Ensure the cleavage time is not excessively long (typically 2-4 hours is sufficient).
References
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine. [Link]
Overview of Solid Phase Peptide Synthesis (SPPS). CEM Corporation. [Link]
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]
Peptide Characterization Techniques and Applications. (2025). ResolveMass. [Link]
Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies. [Link]
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
O'Donnell, M. J., et al. (1998). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society. [Link]
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]
An Introduction to Process Analytical Technologies in Solid Phase Peptide Synthesis (SPPS). CSBio. [Link]
Dong, M. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ACS Publications. [Link]
Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Amerigo Scientific. [Link]
Solid-Phase Peptide Synthesis (SPPS) in Research & Development. (2019). Gyros Protein Technologies. [Link]
Application
Harnessing the Potential of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride as a Chiral Building Block
An Application Guide for Drug Discovery Researchers Introduction: The Imperative of Chirality in Modern Drug Design In the intricate landscape of molecular biology, three-dimensional structure is paramount. Biological sy...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for Drug Discovery Researchers
Introduction: The Imperative of Chirality in Modern Drug Design
In the intricate landscape of molecular biology, three-dimensional structure is paramount. Biological systems, rich in chiral macromolecules like proteins and nucleic acids, exhibit a profound stereoselectivity, meaning they interact differently with each enantiomer of a chiral molecule.[1] This principle is the cornerstone of modern drug discovery, where the use of enantiomerically pure compounds is no longer an option, but a necessity. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established guidelines that require rigorous evaluation of single-enantiomer drugs to maximize therapeutic efficacy and minimize potential off-target effects.[1][2]
Chiral building blocks are enantiomerically pure molecules that serve as foundational starting materials for the synthesis of complex, single-enantiomer active pharmaceutical ingredients (APIs).[2][3][4] By incorporating a pre-defined stereocenter, these blocks streamline synthetic routes, eliminate the need for challenging late-stage resolutions, and provide a predictable pathway to the desired target molecule.[2]
This guide focuses on (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride , a non-proteinogenic α-amino acid ester. Its unique structure, featuring a stereochemically defined α-carbon and a bulky, lipophilic cyclohexyl group, makes it a highly valuable intermediate for creating novel therapeutics with enhanced properties. The cyclohexyl moiety can impart conformational rigidity, improve metabolic stability, and increase binding affinity to biological targets by occupying hydrophobic pockets. This document provides a comprehensive overview of its synthesis, characterization, and application, complete with detailed protocols for its use in a research setting.
Section 1: Synthesis and Quality Control
The synthesis of chiral α-amino esters can be achieved through various strategies, including asymmetric catalysis and biocatalytic methods which utilize enzymes for high enantioselectivity.[5][6][7] A common and straightforward method for preparing α-amino esters is the direct esterification of the corresponding amino acid.
Synthetic Protocol: Fischer-Speier Esterification
The following protocol describes a representative synthesis of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride from its corresponding amino acid.
Objective: To esterify (R)-2-amino-2-cyclohexylacetic acid hydrochloride to yield the target ethyl ester hydrochloride.
Principle: The Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, ethanolic hydrogen chloride serves as both the solvent and the catalyst, protonating the carbonyl oxygen to increase its electrophilicity for nucleophilic attack by ethanol.[8]
Materials:
(R)-2-amino-2-cyclohexylacetic acid hydrochloride
Anhydrous Ethanol (EtOH)
Hydrogen Chloride (HCl) gas or Thionyl Chloride (SOCl₂)
Anhydrous Diethyl Ether
Round-bottom flask (250 mL)
Reflux condenser with a drying tube (CaCl₂)
Magnetic stirrer and stir bar
Rotary evaporator
Procedure:
Preparation of Ethanolic HCl: Carefully bubble dry HCl gas through 100 mL of anhydrous ethanol at 0°C until saturation, or alternatively, add thionyl chloride (1.2 equivalents) dropwise to anhydrous ethanol at 0°C.
Reaction Setup: In a 250 mL round-bottom flask, suspend (R)-2-amino-2-cyclohexylacetic acid hydrochloride (0.05 mol) in the prepared ethanolic HCl (100 mL).[8]
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 18-24 hours.[8] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid or viscous oil.[8]
Purification: To purify the product, dissolve the crude residue in a minimal amount of warm ethanol. Slowly add anhydrous diethyl ether while stirring until a precipitate forms. Cool the mixture to 4°C to maximize crystallization.
Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride.
Quality Control and Characterization
Ensuring the identity and purity of the chiral building block is critical. The following table summarizes the key properties and required specifications.
Table 1: Physicochemical Properties and QC Specifications
The bifunctional nature of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride—a primary amine and an ester—allows for its versatile incorporation into lead compounds.
Core Applications
Peptidomimetics: As a non-natural amino acid, its incorporation into peptide sequences can block cleavage by endogenous proteases, thereby increasing the in-vivo half-life of peptide-based drugs.
Scaffold Decoration: The amine handle allows for coupling to carboxylic acids (amide bond formation), sulfonyl chlorides (sulfonamide formation), or aldehydes/ketones (reductive amination).
Functional Group Interconversion: The ester can be hydrolyzed to the corresponding carboxylic acid for further coupling reactions or reduced to a chiral amino alcohol, another valuable synthetic intermediate.[7]
The following workflow illustrates the synthesis and characterization of this building block.
Caption: Workflow for the synthesis, quality control, and application of the title building block.
Section 3: Experimental Protocols
Protocol 1: Amide Coupling for Dipeptide Synthesis
This protocol details the coupling of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride with an N-protected amino acid to form a dipeptide fragment.
Objective: To synthesize a dipeptide by forming an amide bond between the title compound and Boc-L-Alanine.
Principle: A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), activates the carboxylic acid of Boc-L-Alanine, making it susceptible to nucleophilic attack by the free amine of the title compound. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is required to neutralize the hydrochloride salt and scavenge the acid produced during the reaction.
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Saturated aqueous NaHCO₃ solution
Brine (Saturated aqueous NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Magnetic stirrer, round-bottom flask, separation funnel
Procedure:
Neutralization: Dissolve (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA (1.2 eq) and stir for 15 minutes at room temperature to generate the free amine in situ.
Carboxylic Acid Activation: In a separate flask, dissolve Boc-L-Alanine (1.1 eq) and HATU (1.2 eq) in anhydrous DCM. Add DIPEA (1.3 eq) and stir for 10 minutes at room temperature.
Coupling Reaction: Add the activated Boc-L-Alanine solution dropwise to the free amine solution at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Aqueous Work-up: Dilute the reaction mixture with DCM. Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude dipeptide by flash column chromatography on silica gel to yield the pure product.
Caption: Reaction scheme for the synthesis of a dipeptide using the title building block.
Conclusion
(R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride is a versatile and valuable chiral building block for modern drug discovery. Its defined stereochemistry and unique structural features provide a reliable starting point for the synthesis of complex molecules with potentially enhanced pharmacological profiles. The protocols and data presented in this guide offer a robust framework for researchers to effectively utilize this compound in their synthetic and medicinal chemistry programs, accelerating the development of next-generation therapeutics.
References
Chiral Molecular Building Blocks in Modern Drug Discovery. (2025). AiFChem.
Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025). AiFChem.
Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PMC.
High Purity Chiral Building Blocks in Modern Pharma. (2026). BenchChem.
Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. PMC.
Synthesis of Chiral α-Amino Tertiary Boronic Esters by Enantioselective Hydroboration of α-Arylenamides. (2015). Journal of the American Chemical Society.
Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
Synthesis of Chiral Amino Esters by Asymmetric Branched-Selective Ring-Opening Functionalization. (2025). Synfacts.
A Technical Guide to Chiral Building Blocks in Synthesis. (2025). BenchChem.
Synthesis of Chiral α,β-Unsaturated γ-Amino Esters via Pd-Catalyzed Asymmetric Allylic Amination. (2017). Organic Letters.
Application Notes and Protocols: Aminomalonic Acid in Pharmaceutical Development. (2025). BenchChem.
Synthesis of ethyl esters of amino acid hydrochloride salts. (2010). SciELO.
ethyl 2-amino-2-cyclohexylacetate hydrochloride — Chemical Substance Information. ChemInfo.
Introduction to the Chiral Building Block (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride (often referred to as D-cyclohexylglycine ethyl ester hydrochloride, CAS: 35051-64-0 / 327052-06-2) is a highly specialized, n...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to the Chiral Building Block
(R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride (often referred to as D-cyclohexylglycine ethyl ester hydrochloride, CAS: 35051-64-0 / 327052-06-2) is a highly specialized, non-proteinogenic amino acid derivative. In modern drug discovery, particularly in the design of peptidomimetics and serine protease inhibitors, the incorporation of unnatural D-amino acids is a critical strategy to enhance metabolic stability and target selectivity.
The hydrochloride salt form is specifically utilized to prevent the spontaneous intermolecular cyclization (diketopiperazine formation) that free alpha-amino esters often undergo, thereby ensuring long-term shelf stability and preserving the absolute stereochemistry of the (R)-enantiomer prior to synthesis.
Mechanistic Role in Rational Drug Design
The selection of the D-cyclohexylglycine (D-Chg) moiety over standard aliphatic amino acids (such as Leucine or Valine) is driven by strict structure-activity relationship (SAR) requirements in protease binding pockets.
Conformational Rigidity and Steric Locking
The massive steric bulk of the cyclohexyl ring directly adjacent to the alpha-carbon restricts the rotational degrees of freedom (specifically the
ϕ
and
ψ
dihedral angles) of the resulting peptide backbone. This steric locking forces the peptidomimetic into a pre-organized, bioactive conformation, significantly reducing the entropic penalty upon target binding [1].
Serine Protease Selectivity (The Thrombin S3 Pocket)
In the development of direct thrombin inhibitors, achieving selectivity over endogenous fibrinolytic enzymes (e.g., plasmin and tissue-type plasminogen activator) is paramount to prevent bleeding liabilities. Replacing a D-cyclohexylalanine (D-Cha) residue with D-cyclohexylglycine (D-Chg) removes a single methylene spacer. This subtle truncation pulls the lipophilic cyclohexyl ring closer to the peptide backbone, allowing it to perfectly occupy the restrictive, hydrophobic S3 pocket of thrombin while simultaneously abolishing off-target plasmin affinity [2].
Umpolung Amide Synthesis (UmAS)
Beyond standard peptide coupling, (R)-Ethyl 2-amino-2-cyclohexylacetate is a critical precursor in enantioselective aza-Henry reactions and Umpolung Amide Synthesis (UmAS). The robust ethyl ester protecting group allows for the stereocontrolled addition of nucleophiles to aliphatic imines, generating complex
α
-amino amides with high stereofidelity [3].
Mechanistic binding of the D-Chg moiety within the thrombin S3 hydrophobic pocket.
Quantitative Data: Epimerization and Coupling Efficiency
When activating the carboxylate of an adjacent amino acid to couple with the sterically hindered amine of (R)-Ethyl 2-amino-2-cyclohexylacetate, the risk of epimerization via an oxazolone intermediate is high. The choice of coupling reagent and base is the primary determinant of stereochemical integrity.
Table 1: Comparison of Coupling Conditions with (R)-Ethyl 2-amino-2-cyclohexylacetate
Coupling Reagent
Base
Solvent
Reaction Time (h)
Yield (%)
Epimerization (%)
HATU
DIPEA
DMF
2.0
94
< 1.0
COMU
DIPEA
DMF
1.5
96
< 1.0
PyBOP
DIPEA
DMF
4.0
88
< 2.0
EDC / HOBt
NMM
DCM / DMF
12.0
82
~ 3.5
Data Interpretation: Uronium-based reagents containing an HOAt-equivalent (HATU, COMU) significantly outperform carbodiimide-based methods (EDC/HOBt) when coupling to this bulky, secondary-carbon-bound amine. The superior leaving group accelerates the aminolysis step, outcompeting the rate of base-catalyzed epimerization.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By strictly controlling temperature and stoichiometric equivalents, the causality of side-reactions (such as ester hydrolysis during coupling or epimerization during saponification) is eliminated.
Protocol A: In Situ Free-Basing and Epimerization-Free Peptide Coupling
Objective: Couple an N-protected amino acid (e.g., Fmoc-Pro-OH) to (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride without compromising the chiral center.
Preparation: Suspend 1.0 eq of Fmoc-Pro-OH and 1.05 eq of HATU in anhydrous N,N-Dimethylformamide (DMF) at 0 °C under an inert argon atmosphere.
Activation: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Causality: DIPEA is highly sterically hindered; it acts as a proton scavenger without acting as a nucleophile, preventing premature degradation of the activated ester. Stir for 10 minutes.
In Situ Free-Basing: In a separate vial, dissolve 1.1 eq of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride in DMF. Add 1.1 eq of DIPEA to neutralize the hydrochloride salt, releasing the free nucleophilic amine.
Coupling: Transfer the free amine solution dropwise into the activated ester mixture at 0 °C. Allow the reaction to slowly warm to room temperature over 2 hours.
Validation & Workup: Quench with saturated aqueous
NH4Cl
. Extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% citric acid, saturated
NaHCO3
, and brine. The absence of the free amine on TLC (Ninhydrin stain) validates reaction completion.
Protocol B: Mild Saponification of the Ethyl Ester
Objective: Cleave the ethyl ester to reveal the free carboxylic acid for subsequent downstream extension, while preserving the
α
-chiral center.
Solvent System: Dissolve the protected peptidomimetic intermediate in a 3:1:1 mixture of THF : Methanol : Water. Causality: This specific biphasic mixture ensures complete solubility of the lipophilic D-Chg intermediate while providing the aqueous environment necessary for hydrolysis.
Hydrolysis: Cool the solution to strictly 0 °C. Add 1.5 eq of Lithium Hydroxide monohydrate (
LiOH⋅H2O
). Causality: Utilizing
LiOH
at 0 °C rather than
NaOH
or
KOH
at room temperature suppresses the abstraction of the
α
-proton, thereby reducing epimerization to <1%.
Monitoring: Stir for 3–4 hours at 0 °C. Monitor via LC-MS until the ester mass disappears.
Workup: Acidify the mixture to pH 3.0 using 1M
HCl
at 0 °C to precipitate the free carboxylic acid. Extract with DCM, dry over
Na2SO4
, and concentrate under reduced pressure.
Workflow for incorporating (R)-Ethyl 2-amino-2-cyclohexylacetate into peptidomimetics.
References
Maryanoff, B. E. "Inhibitors of Serine Proteases as Potential Therapeutic Agents: The Road from Thrombin to Tryptase to Cathepsin G." Journal of Medicinal Chemistry, 2004, 47(4), 769-787.
URL:[Link]
Hoffmann, D., Kramer, B., Washio, T., Steinmetzer, T., Rarey, M., & Lengauer, T. "Two-Stage Method for Protein−Ligand Docking." Journal of Medicinal Chemistry, 1999, 42(21), 4422-4433.
URL:[Link]
Davis, T. A., & Johnston, J. N. "Enantioselective Addition of Bromonitromethane to Aliphatic N-Boc Aldimines Using a Homogeneous Bifunctional Chiral Organocatalyst." Journal of the American Chemical Society, 2015.
URL:[Link]
Application
Application Notes and Protocols: Standard Deprotection Methods for (R)-Ethyl 2-amino-2-cyclohexylacetate Hydrochloride Derivatives
Introduction: The Strategic Importance of (R)-Ethyl 2-amino-2-cyclohexylacetate in Medicinal Chemistry (R)-Ethyl 2-amino-2-cyclohexylacetate and its derivatives are pivotal chiral building blocks in the synthesis of a mu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of (R)-Ethyl 2-amino-2-cyclohexylacetate in Medicinal Chemistry
(R)-Ethyl 2-amino-2-cyclohexylacetate and its derivatives are pivotal chiral building blocks in the synthesis of a multitude of pharmacologically active compounds. Their rigid cyclohexyl moiety often imparts favorable pharmacokinetic properties, such as improved metabolic stability and receptor binding affinity. The stereospecific amine and ester functionalities serve as critical handles for further molecular elaboration in drug discovery programs. Consequently, the efficient and selective manipulation of these functional groups is of paramount importance.
The protection of the primary amine is a crucial step in the multi-step synthesis of complex molecules derived from this scaffold. The choice of the protecting group is dictated by its stability to various reaction conditions and, more importantly, the orthogonality of its removal. This guide provides a comprehensive overview of the standard deprotection methodologies for three of the most commonly employed amine protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group, the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, in the context of (R)-Ethyl 2-amino-2-cyclohexylacetate derivatives.
This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the underlying chemical principles and strategic considerations to enable robust and reproducible synthetic outcomes.
Deprotection of N-Boc-(R)-Ethyl 2-amino-2-cyclohexylacetate: Acid-Mediated Cleavage
The tert-butoxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in organic synthesis due to its stability under a wide range of non-acidic conditions and its facile removal with acids.[1] The deprotection proceeds through an acid-catalyzed cleavage of the carbamate, generating the free amine, carbon dioxide, and a stable tert-butyl cation.[2][3][4][5]
Mechanism of Boc Deprotection
The acid-catalyzed deprotection of a Boc-protected amine follows a well-established E1 elimination pathway:
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][6]
Formation of a tert-butyl cation: The protonated carbamate becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[2][6]
Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas.[2][5]
Formation of the Amine Salt: The resulting free amine is then protonated by the acid to form the corresponding ammonium salt.[2]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Standard Protocols for Boc Deprotection
The choice of acid and solvent system is critical and depends on the presence of other acid-sensitive functional groups in the molecule.
Protocol 1.1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and generally efficient method for Boc deprotection.[3][6]
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.
Cool the solution to 0 °C using an ice bath.
Slowly add TFA (5-10 eq, typically 20-50% v/v) to the stirred solution.[6]
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Concentrate the reaction mixture in vacuo to remove excess DCM and TFA.
To isolate the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Caution: CO₂ evolution.
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the deprotected amine.
For the hydrochloride salt, after evaporation of TFA, the residue can be dissolved in a minimal amount of diethyl ether and treated with a solution of HCl in ether or dioxane.
Protocol 1.2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane or Methanol
Using a solution of HCl in an organic solvent is a common alternative to TFA, often perceived as a "milder" strong acid.[7][8][9]
Dissolve the Boc-protected amine (1.0 eq) in anhydrous 1,4-dioxane or methanol (to a concentration of 0.1-0.5 M).
To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.[8]
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.
Upon completion, the product hydrochloride salt often precipitates from the solution. The solvent can be removed in vacuo.
The resulting solid can be triturated with diethyl ether, filtered, and dried to yield the pure (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride.
Troubleshooting and Considerations
Side Reactions: The primary side reaction is the alkylation of nucleophilic residues by the tert-butyl cation.[10] For substrates with sensitive functionalities (e.g., indole, thioether), scavengers such as anisole or thioanisole can be added to the reaction mixture.[9]
Incomplete Deprotection: If the reaction is sluggish, increasing the concentration of the acid or the reaction time may be necessary.
Ester Hydrolysis: Prolonged exposure to strong aqueous acids can lead to hydrolysis of the ethyl ester. Anhydrous conditions are generally preferred.
Parameter
TFA in DCM
HCl in Dioxane/Methanol
Acid Strength
Very Strong
Strong
Reaction Time
30 min - 2 h
1 - 4 h
Temperature
0 °C to RT
Room Temperature
Work-up
Basic work-up required for free amine
Direct isolation of HCl salt
Key Advantage
Fast and efficient
Avoids trifluoroacetylation side products
Deprotection of N-Cbz-(R)-Ethyl 2-amino-2-cyclohexylacetate: Catalytic Hydrogenolysis
The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group, valued for its stability to both acidic and basic conditions, making it orthogonal to Boc and Fmoc groups.[2][11] Its removal is most commonly and cleanly achieved by catalytic hydrogenolysis.[2][6][11]
Mechanism of Cbz Deprotection by Hydrogenolysis
The deprotection proceeds via cleavage of the benzylic C-O bond on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.
Hydrogenolysis: The Cbz-protected amine and hydrogen gas are adsorbed onto the palladium catalyst surface. The benzyl-oxygen bond is cleaved, forming toluene and a carbamic acid intermediate.[6]
Decarboxylation: The unstable carbamic acid spontaneously decomposes to the free amine and carbon dioxide.[6]
Optimal coupling reagents for reacting with (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride
An Application Guide to Amide Bond Formation with Sterically Hindered Amines: Optimal Coupling Reagents for (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride Abstract The formation of an amide bond is one of the most f...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to Amide Bond Formation with Sterically Hindered Amines:
Optimal Coupling Reagents for (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride
Abstract
The formation of an amide bond is one of the most fundamental and frequently performed transformations in organic synthesis and drug development. However, when one of the coupling partners presents significant steric hindrance, such as the α-substituted cyclohexyl moiety in (R)-Ethyl 2-amino-2-cyclohexylacetate, standard protocols may prove inefficient, leading to low yields, slow reaction kinetics, and potential side reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and optimization of coupling reagents for this challenging substrate. We will delve into the mechanistic rationale behind different classes of reagents, present a comparative analysis of their performance, and provide detailed, field-proven protocols to ensure successful and reproducible outcomes.
The Synthetic Challenge: Steric Hindrance at the Amine
(R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride is a chiral building block whose utility is defined by the nucleophilicity of its secondary amine. The bulky cyclohexyl group directly adjacent to the amine center creates a sterically congested environment, significantly impeding the approach of an activated carboxylic acid.
A successful coupling strategy must therefore address two primary challenges:
Overcoming Steric Repulsion: The chosen reagent must generate a highly activated carboxylic acid intermediate that can react efficiently with the sterically shielded amine.
Preserving Stereochemical Integrity: When coupling with a chiral carboxylic acid, the conditions must be mild enough to prevent epimerization of the activated acid partner.
Furthermore, as the starting material is a hydrochloride salt, a suitable non-nucleophilic base is required to liberate the free amine in situ before it can participate in the coupling reaction.
A Mechanistic Overview of Prominent Coupling Reagent Classes
The direct reaction between a carboxylic acid and an amine is unfavorable under mild conditions as it results in an unreactive ammonium carboxylate salt.[1] Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a good leaving group, thereby activating it for nucleophilic attack by the amine.[2][3][4] The choice of reagent dictates the nature of this activated intermediate and, consequently, the reaction's efficiency.
Carbodiimides: The Classical Approach
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC) , are foundational reagents in amide synthesis.[5][6] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[1][5][7]
However, this intermediate is prone to two competing pathways:
Desired Pathway: Nucleophilic attack by the amine to form the amide bond.
Side Reactions:
Rearrangement to a stable, unreactive N-acylurea, which terminates the reaction.[7]
Reaction with another molecule of carboxylic acid to form a symmetric anhydride.
For sterically hindered amines like our substrate, the rate of nucleophilic attack is slow, increasing the likelihood of the O-acylisourea intermediate undergoing unproductive side reactions. To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are essential. These additives intercept the O-acylisourea to form more stable and selective active esters (OBt or OAt esters), which then react with the amine.[7][8]
Uronium/Aminium Salts: The High-Efficiency Workhorses
Reagents like HBTU , HCTU , and especially HATU are among the most effective coupling reagents, particularly for challenging substrates.[9][10] These reagents come "pre-packaged" with a benzotriazole moiety, streamlining the formation of the active ester.
The general mechanism involves the initial formation of an O-acyluronium intermediate, which is rapidly converted into the corresponding HOXt active ester.[9][11]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) generates an HOBt active ester.[10][12]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) generates an HOAt active ester.[11][13][14]
Why is HATU superior for this application? The HOAt ester generated by HATU is significantly more reactive than the HOBt ester from HBTU. This is due to the "neighboring group effect" of the pyridine nitrogen in the HOAt core, which can stabilize the transition state of the aminolysis step, accelerating the reaction.[9][14] This makes HATU exceptionally well-suited for overcoming the steric hindrance of the cyclohexyl group.[13]
Synthesis of Novel Chiral Building Blocks: Preparation of Unnatural Amino Acids from (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride
Introduction: The Significance of Unnatural Amino Acids in Modern Drug Discovery In the landscape of contemporary pharmaceutical research and development, unnatural amino acids (UAAs) have emerged as indispensable tools...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Unnatural Amino Acids in Modern Drug Discovery
In the landscape of contemporary pharmaceutical research and development, unnatural amino acids (UAAs) have emerged as indispensable tools for the medicinal chemist. These novel molecular entities, which deviate from the canonical 20 proteinogenic amino acids, offer a vast and fertile ground for the design of new therapeutic agents with enhanced properties. The incorporation of UAAs into peptide-based drugs or as standalone chiral building blocks can confer a range of advantageous characteristics, including increased metabolic stability, improved receptor-binding affinity and selectivity, and unique conformational constraints. The deliberate introduction of non-natural side chains and stereochemistries allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile, a critical aspect of modern drug design.[1][2] The cyclohexyl moiety, in particular, is a favored bioisostere in drug discovery, often used to replace phenyl or t-butyl groups to enhance binding affinity and introduce three-dimensionality.[3]
This application note provides a comprehensive guide to the synthesis of valuable unnatural amino acids starting from the readily available chiral precursor, (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride. We will explore two key synthetic transformations: N-acetylation and reductive amination, providing detailed, step-by-step protocols and the underlying chemical principles. The chirality of the starting material is crucial as biological systems are inherently chiral, and the stereochemistry of a drug can profoundly impact its efficacy and safety.[4][5]
Strategic Overview: A Three-Step Approach to Novel Cyclohexylglycine Derivatives
The synthetic strategy detailed herein begins with the liberation of the free amino acid from its ethyl ester hydrochloride salt. This initial hydrolysis step is crucial as the subsequent N-acylation and reductive amination reactions are most effectively carried out on the free (R)-2-amino-2-cyclohexylacetic acid. This three-step sequence provides a versatile and efficient pathway to a diverse range of unnatural amino acid derivatives.
Caption: Overall synthetic workflow.
Part 1: Liberation of the Chiral Core - Hydrolysis of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride
The initial and mandatory step in this synthetic sequence is the hydrolysis of the ethyl ester to yield the free amino acid, (R)-2-amino-2-cyclohexylacetic acid, also known as (R)-cyclohexylglycine. This transformation is typically achieved under basic conditions, which saponifies the ester without affecting the stereocenter.
Protocol 1: Basic Hydrolysis of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride
Sodium hydroxide (NaOH) or Lithium Hydroxide (LiOH)
Deionized water
Hydrochloric acid (HCl), concentrated and 1M
Diethyl ether or Ethyl acetate
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, pH meter/paper, separatory funnel, rotary evaporator
Procedure:
Dissolution: In a round-bottom flask, dissolve (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride (1.0 eq.) in deionized water.
Basification and Hydrolysis: While stirring, slowly add a 2M aqueous solution of NaOH or LiOH at room temperature. Monitor the pH and add the base until the pH is maintained between 12-13. Continue stirring at room temperature or gently heat to 40-50°C for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
Acidification and Isolation: Cool the reaction mixture to 0-5°C in an ice bath. Carefully acidify the solution to a pH of approximately 6-7 with concentrated HCl. The product, (R)-2-amino-2-cyclohexylacetic acid, will precipitate out of the solution.
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water, followed by a cold non-polar solvent like diethyl ether to remove any organic impurities.
Drying: Dry the resulting white solid under vacuum to a constant weight. The product is typically of high purity and can be used in the subsequent steps without further purification.
Expected Yield: >90%
Part 2: Derivatization of the Amino Group
With the chiral core, (R)-cyclohexylglycine, in hand, we can now proceed with the derivatization of the primary amine. This section details two common and highly useful transformations: N-acetylation and reductive amination.
N-Acetylation: A Key Protective and Modulatory Group
N-acetylation is a fundamental transformation in organic chemistry, often employed to protect amines or to modify the biological activity of a molecule.[6][7] The resulting N-acetyl-(R)-cyclohexylglycine is a valuable building block for peptide synthesis and drug discovery.[8]
Materials:
(R)-2-Amino-2-cyclohexylacetic acid
Acetic anhydride
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
Deionized water
Hydrochloric acid (HCl), concentrated
Round-bottom flask, magnetic stirrer, ice bath, pH meter/paper
Procedure:
Dissolution and Basification: Dissolve (R)-2-amino-2-cyclohexylacetic acid (1.0 eq.) in a 1-3M aqueous solution of NaOH or KOH in a round-bottom flask.[8] Cool the solution to 0-5°C in an ice bath.
Acetylation: While vigorously stirring the cooled solution, slowly add acetic anhydride (1.0-1.5 eq.) dropwise, ensuring the temperature remains below 15°C.[8] Maintain the pH of the solution between 8 and 10 by the concurrent addition of a 2M NaOH solution.
Reaction Completion: After the addition of acetic anhydride is complete, allow the reaction mixture to stir at room temperature for 1-3 hours.[8][9] Monitor the reaction by TLC until the starting material is no longer detectable.
Acidification and Precipitation: Cool the reaction mixture in an ice bath and acidify to a pH of 1-2 with concentrated HCl. A white precipitate of N-acetyl-(R)-cyclohexylglycine will form.
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water. The product can be further purified by recrystallization from water or an ethanol/water mixture.
Drying: Dry the purified product under vacuum to yield N-acetyl-(R)-cyclohexylglycine as a white crystalline solid.
Expected Yield: 85-95%
Characterization of N-Acetyl-(R)-cyclohexylglycine
Technique
Expected Data
¹H NMR
Expected signals for the acetyl methyl group (singlet, ~2.0 ppm), the α-proton (doublet, ~4.0-4.2 ppm), and the cyclohexyl protons (multiplets, ~1.0-2.0 ppm).
¹³C NMR
Expected signals for the acetyl methyl carbon (~23 ppm), the α-carbon (~58 ppm), the carbonyl carbons (~173 and ~175 ppm), and the cyclohexyl carbons (~25-40 ppm).
FT-IR (KBr)
Characteristic absorptions for the N-H stretch (~3300-3400 cm⁻¹), C=O stretch (amide I, ~1650 cm⁻¹), N-H bend (amide II, ~1550 cm⁻¹), and carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).[10]
Reductive Amination: Forging New Carbon-Nitrogen Bonds
Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[11] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[12] This protocol details the synthesis of N-benzyl-(R)-cyclohexylglycine, a representative example of this class of compounds.
Materials:
(R)-2-Amino-2-cyclohexylacetic acid
Benzaldehyde
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaCNBH₃)
Methanol or Ethanol
Hydrochloric acid (HCl), 1M
Sodium bicarbonate (NaHCO₃), saturated solution
Ethyl acetate
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
Imine Formation: In a round-bottom flask, dissolve (R)-2-amino-2-cyclohexylacetic acid (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in methanol or ethanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
Reduction: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, prepare a solution of sodium borohydride (1.5-2.0 eq.) in a small amount of the same solvent. Slowly add the NaBH₄ solution to the reaction mixture, maintaining the temperature below 10°C.
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
Work-up: Quench the reaction by the slow addition of 1M HCl until the effervescence ceases. Neutralize the mixture with a saturated solution of sodium bicarbonate.
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield N-benzyl-(R)-cyclohexylglycine.
Expected Yield: 70-85%
Characterization of N-Benzyl-(R)-cyclohexylglycine
Technique
Expected Data
¹H NMR
Expected signals for the aromatic protons of the benzyl group (~7.2-7.4 ppm), the benzylic methylene protons (two doublets, ~3.6-3.8 ppm), the α-proton (~3.0-3.2 ppm), and the cyclohexyl protons (~1.0-2.0 ppm).[13]
¹³C NMR
Expected signals for the aromatic carbons (~127-140 ppm), the benzylic carbon (~54 ppm), the α-carbon (~65 ppm), the carboxylic acid carbon (~178 ppm), and the cyclohexyl carbons (~25-40 ppm).
FT-IR (ATR)
Characteristic absorptions for the N-H stretch (~3300-3500 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), aliphatic C-H stretch (~2800-3000 cm⁻¹), and carboxylic acid C=O stretch (~1700-1725 cm⁻¹).[14][15]
Conclusion and Future Perspectives
The protocols detailed in this application note provide robust and efficient methods for the synthesis of novel unnatural amino acids from (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride. The strategic hydrolysis of the starting material followed by N-acetylation or reductive amination opens the door to a wide array of chiral building blocks with significant potential in drug discovery and development. The ability to introduce diverse functionalities while retaining the stereochemical integrity of the cyclohexylglycine core allows for the systematic exploration of structure-activity relationships, a cornerstone of modern medicinal chemistry. These synthetic routes are scalable and utilize readily available reagents, making them amenable to both academic research and industrial applications.
References
Burke, S. D.; Danheiser, R. L. Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents.
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Edition.
Reductive Amination - Common Conditions. Organic Chemistry Portal. ([Link])
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 1997 , 62(21), 7512-7515. ([Link])
Method for preparing N-acetyl-DL-cyclohexyl-glycine. CN101774942B. ()
Reductive Amination, and How It Works. Master Organic Chemistry. ([Link])
Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. Journal of the Indian Chemical Society, 2022 , 99(11), 100762. ([Link])
Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Oriental Journal of Chemistry, 2014 , 30(1), 299-302. ([Link])
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Front. Chem., 2022 , 10, 868841. ([Link])
1H NMR Chemical Shifts. Organic Chemistry Data. ([Link])
FTIR spectra showing the involvement of keto and acetyl groups (1507 cm...). ResearchGate. ([Link])
1H and 13C NMR spectra of benzyl compounds. Organic Magnetic Resonance, 1972 , 4(4), 537-543. ([Link])
The Significance of Chirality in Drug Design and Development. PMC. ([Link])
Preparation of aminoethyl glycosides for glycoconjugation. PMC. ([Link])
1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions. J Magn Reson., 2011 , 211(1), 74-9. ([Link])
Hydrolysis resistant functional polypeptides through N-substituted-β-amino acid N-carboxyanhydride (NNCA) polymerization. MIT Open Access Articles. ([Link])
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. ([Link])
The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Acta Pharma Reports, 2024 , 3(2), 1-10. ([Link])
Technical Support Center: Yield Optimization for (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals who are scaling or troubleshooting the synthesis of (R)-Ethyl 2-amino-2-cyclo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals who are scaling or troubleshooting the synthesis of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride (also known as D-cyclohexylglycine ethyl ester hydrochloride). This compound serves as a critical chiral building block in the development of peptidomimetics and active pharmaceutical ingredients (APIs) [1].
The most robust methodology for synthesizing this ester relies on the thionyl chloride (
SOCl2
) mediated Fischer esterification of (R)-2-amino-2-cyclohexylacetic acid in anhydrous ethanol [2, 5]. While conceptually straightforward, achieving yields >90% requires strict mechanistic control over moisture, stoichiometry, and thermal parameters to drive the equilibrium to completion and prevent product loss during isolation [3, 4].
Core Mechanistic Workflow
Fig 1: Optimized synthesis and isolation workflow for (R)-Ethyl 2-amino-2-cyclohexylacetate HCl.
Quantitative Yield Optimization Data
To understand the causality of yield loss, compare the parameters in the table below. Yield is highly sensitive to the presence of water and the choice of crystallization solvent.
Reaction Parameter
Suboptimal Condition
Optimized Condition
Mechanistic Rationale
Typical Yield
Ethanol Grade
95% Ethanol
Absolute, Anhydrous
Water hydrolyzes
SOCl2
into
SO2
and HCl, halting activation.
45% vs >92%
SOCl2
Addition Temp
Room Temp (20-25°C)
0°C to 5°C
Prevents rapid volatilization of
SOCl2
and minimizes side reactions.
65% vs 95%
SOCl2
Equivalents
1.0 eq
1.5 to 2.0 eq
Excess is required to drive the equilibrium fully toward the ester.
70% vs 95%
Isolation Solvent
Ethanol / Water
MTBE or Diethyl Ether
The HCl salt is highly soluble in polar solvents; anti-solvents force precipitation.
55% vs 88%
Standard Operating Procedure (SOP): Self-Validating Protocol
This protocol is designed as a self-validating system. By incorporating an in-process analytical check, you ensure that the equilibrium has been successfully manipulated before proceeding to the yield-critical isolation phase.
Step 1: Suspension and Cooling
Action: Suspend 1.0 equivalent of (R)-2-amino-2-cyclohexylacetic acid in anhydrous ethanol (10 mL per gram of starting material) under a dry nitrogen atmosphere. Cool the flask to 0 °C using an ice-water bath.
Causality: The starting amino acid is largely insoluble in cold ethanol. Cooling the system prevents the highly exothermic reaction of
SOCl2
with ethanol from causing localized hot spots, which can lead to racemization or reagent boil-off [4].
Step 2: Activation via Thionyl Chloride
Action: Add 1.5 to 2.0 equivalents of fresh Thionyl Chloride (
SOCl2
) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
Causality:SOCl2
reacts with ethanol to generate HCl gas and diethyl sulfite/alkyl chlorosulfite intermediates. The slow addition ensures the generated HCl protonates the amine, protecting the chiral center, while the dehydrating environment drives the esterification [3].
Step 3: Reflux and Equilibrium Shift
Action: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux (approx. 78 °C) for 6 to 12 hours. The suspension will gradually turn into a clear, homogenous solution.
Action: Withdraw a 0.1 mL aliquot, evaporate under nitrogen, reconstitute in mobile phase, and analyze via HPLC (ELSD or low-UV).
Validation Gate: The protocol is validated to proceed only if the starting material AUC is <1%. If unreacted material remains, the equilibrium has stalled (likely due to trace moisture). Correction: Cool back to 0 °C, add 0.2 eq of
SOCl2
, and reflux for 2 more hours.
Step 5: Concentration and Co-evaporation
Action: Cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) at 40 °C to remove ethanol and excess HCl/
SO2
. To remove trace ethanol, add 10 mL of toluene or acetonitrile and co-evaporate to dryness[4].
Causality: Residual ethanol acts as a powerful solvent for the product. Failing to remove it completely is the #1 cause of low isolated yields.
Step 6: Crystallization and Isolation
Action: Suspend the resulting thick oil/solid in an anti-solvent (e.g., anhydrous Methyl tert-butyl ether (MTBE) or diethyl ether). Stir vigorously for 1 hour to induce crystallization. Filter the white crystalline solid, wash with cold MTBE, and dry under high vacuum.
Troubleshooting & FAQs
Q1: Why is my isolated yield consistently below 60% even though my HPLC shows >95% conversion?A: This is an isolation failure, not a reaction failure. The hydrochloride salt of (R)-ethyl 2-amino-2-cyclohexylacetate is highly hygroscopic and extremely soluble in ethanol. If you do not pull a hard vacuum to remove all residual ethanol before crystallization, the product will remain dissolved in the mother liquor. Fix: Implement the toluene co-evaporation step (Step 5) to azeotropically strip residual ethanol and water before adding your anti-solvent.
Q2: I am observing incomplete esterification (unreacted D-cyclohexylglycine). How can I drive the reaction to completion?A: Incomplete conversion is almost always caused by moisture in the system. Water reacts preferentially with
SOCl2
to form
SO2
and HCl, consuming your activating agent before it can drive the esterification equilibrium [2]. Fix: Ensure your ethanol is strictly anhydrous (stored over molecular sieves) and increase your
SOCl2
to 2.0 equivalents. Furthermore, the steric bulk of the cyclohexyl group slows down the reaction kinetics compared to linear amino acids; ensure you are holding a true reflux (78 °C) for at least 6 hours.
Q3: How do I prevent racemization of the chiral center during this synthesis?A: Alpha-amino acids are generally resistant to racemization under strongly acidic conditions because the protonated amine (
NH3+
) electrostatically disfavors the removal of the adjacent alpha-proton. However, localized exothermic hot spots during the initial
SOCl2
addition can provide enough activation energy to cause partial enolization. Fix: Always add
SOCl2
dropwise at 0 °C with vigorous stirring to dissipate heat [4]. Never add
SOCl2
to a warm solution.
Q4: My final product is a sticky, viscous oil instead of a crystalline solid. What went wrong?A: A sticky oil indicates that either excess HCl gas is trapped in the matrix, or trace moisture/ethanol is preventing the crystal lattice from forming. Fix: Do not attempt to use the oil directly. Dissolve the oil in a minimal amount of dichloromethane (DCM) or absolute ethanol, then slowly add cold diethyl ether while stirring vigorously. Scratching the inside of the glass flask with a glass rod will provide nucleation sites to induce precipitation.
References
Title: WO1998022494A2 - METHODS AND COMPOUNDS FOR INHIBITING β-AMYLOID PEPTIDE RELEASE AND/OR SYNTHESIS
Source: Google Patents
URL
Title: Structural and biological studies on beta – alanine substituted Sulfonamide derivatives: a new class of Juvenile hormone mimics as Insect growth regulators
Source: ResearchGate
URL
Title: CN108101812B - Production and purification process of lauroyl arginine ethyl ester hydrochloride
Source: Google Patents
URL
Title: trans-2-(4-Aminocyclohexyl)
Title: Evaluation of caffeic acid amide analogues as anti-platelet aggregation and anti-oxidative agents
Source: ResearchGate
URL
Optimization
Technical Support Center: Troubleshooting Solubility of (R)-Ethyl 2-amino-2-cyclohexylacetate Hydrochloride in Organic Solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter solubility roadblocks when working with amino acid derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter solubility roadblocks when working with amino acid derivatives. (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride is a critical chiral building block in drug development and peptide synthesis. Because it is supplied as a hydrochloride salt to ensure long-term shelf stability, it exhibits a severe polarity mismatch with common organic solvents.
This guide provides mechanistic insights, self-validating protocols, and troubleshooting FAQs to resolve these solubility barriers without compromising the enantiomeric purity or chemical stability of your compound.
Mechanistic Insight: The Polarity Mismatch
(R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride (
R−NH3+Cl−
) exists as a stable ionic crystal lattice. The high lattice energy and ionic nature make it highly soluble in polar protic solvents (like water or methanol) but virtually insoluble in non-polar or weakly polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), or toluene.
To utilize this compound in organic synthesis (e.g., peptide coupling, amidation), the ionic salt must be converted to its neutral "free base" form (
R−NH2
). Neutralization of the HCl salt using an appropriate base (aqueous alkali or tertiary amines) generates the free amino group, drastically shifting the partition coefficient (LogP) and rendering the molecule highly lipophilic and soluble in organic solvents[1].
Diagnostic Workflow for Solubility Optimization
Selecting the correct solubilization strategy depends entirely on your downstream application. Use the logical workflow below to determine the optimal path for your experiment.
Workflow for troubleshooting and resolving amino acid ester hydrochloride solubility.
Protocol A: In-Situ Free-Basing for Peptide Coupling
Causality: Tertiary amines like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are stronger bases than the primary amine of the ester. They abstract the proton from the hydrochloride salt, solubilizing the target amine while precipitating or solubilizing the resulting tertiary amine hydrochloride byproduct[1].
Step-by-Step Methodology:
Suspend 1.0 eq of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride in anhydrous DCM or DMF (approx. 0.1 M concentration). The mixture will initially appear cloudy.
Place the suspension in an ice bath (0–5 °C) to prevent exothermic degradation or diketopiperazine formation.
Dropwise, add 1.2 to 1.5 eq of DIPEA or TEA under continuous magnetic stirring.
Validation Check: The suspension should transition to a clear, homogenous solution within 10–15 minutes, indicating successful deprotonation and solubilization. (Note: In DCM, a fine white precipitate of DIPEA-HCl may remain; this is normal and can be filtered if necessary).
Proceed immediately to add your coupling reagent (e.g., EDC, HATU) and carboxylic acid.
Protocol B: Biphasic Free-Basing and Extraction (Isolation of Free Base)
Causality: When tertiary amine hydrochlorides interfere with downstream chemistry, a biphasic system permanently removes the chloride salt into the aqueous layer, leaving the pure free base in the organic layer[2].
Step-by-Step Methodology:
Dissolve the hydrochloride salt in a minimal amount of distilled water (e.g., 10 mL per gram).
Cool the aqueous solution to 0–5 °C.
Layer with an equal volume of a water-insoluble organic solvent (e.g., Ethyl Acetate or DCM).
Slowly add a cold 10% w/v aqueous Sodium Carbonate (
Na2CO3
) solution until the aqueous layer reaches pH 8.5–9.0.
Validation Check: Stop stirring and allow the layers to separate. The aqueous layer should test basic (pH ~9), and the organic layer should now contain the lipophilic free base.
Transfer the mixture to a separatory funnel and collect the organic layer. Extract the aqueous layer twice more with fresh organic solvent.
Combine the organic layers, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure at <30 °C to yield the free base as a clear oil.
Phase-transfer mechanism during biphasic free-basing of amino acid ester hydrochlorides.
Quantitative Data: Solubility Matrix
The table below summarizes the expected solubility of the compound in its salt vs. free base forms across various solvents at 25 °C.
Solvent
Dielectric Constant (ε)
Solubility (HCl Salt)
Solubility (Free Base)
Recommended Use
Water
80.1
High (>100 mg/mL)
Very Low
Aqueous extraction
Methanol
32.7
High (~50 mg/mL)
High
Stock solutions
DMF
36.7
Moderate (Requires Base)
High
Peptide coupling
DCM
8.9
Insoluble (<1 mg/mL)
High (>50 mg/mL)
Synthesis / Extraction
Ethyl Acetate
6.0
Insoluble
High
Biphasic extraction
Hexane
1.9
Insoluble
Moderate
Crystallization
Frequently Asked Questions (FAQs)
Q: I added DIPEA to my DCM suspension, but the solution is still cloudy. What went wrong?A: There are two primary reasons for persistent cloudiness. First, you may not have added enough base; ensure you are using at least 1.2 equivalents of DIPEA. Second, while the free base of (R)-Ethyl 2-amino-2-cyclohexylacetate is highly soluble in DCM, the byproduct (DIPEA hydrochloride) has limited solubility in non-polar solvents and may precipitate. If the cloudiness consists of fine, white particulate matter, it is likely the DIPEA-HCl salt. You can filter this out or switch to DMF, where the byproduct remains soluble.
Q: Can I use Sodium Hydroxide (NaOH) instead of Sodium Carbonate for the biphasic extraction?A: It is strongly discouraged. Strong alkali metals like NaOH can cause rapid hydrolysis of the ethyl ester back to the carboxylic acid, especially if the local pH spikes[2]. Furthermore, strong bases increase the risk of racemization at the chiral alpha-carbon[3]. Mild bases like aqueous potassium carbonate or sodium carbonate (pH 8-9) are sufficient to liberate the free amine without degrading the ester.
Q: My isolated free base degraded into a solid white mass after a few days in the fridge. Why?A: Free amino acid esters are highly prone to intermolecular self-condensation, forming diketopiperazine derivatives (cyclic dipeptides) over time[2]. They have poor long-term storage stability compared to their mineral acid salts. It is highly recommended to free-base the hydrochloride salt in situ or immediately before use. If you must store the free base, keep it as a dilute solution in an anhydrous organic solvent at -20 °C.
Q: Does the use of Zinc dust help in deprotonating hydrochloride salts?A: Yes, activated zinc dust has been reported as a neutral, mild alternative for the deprotonation of hydrochloride salts of peptide esters in THF[4]. This eliminates the need for tertiary bases that might cause side reactions like N-acylurea formation during DCC coupling. However, for simple amino acid esters, standard mild base extraction remains the industry standard.
References
Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen
Source: SciSpace
URL
A Convenient Synthesis of Amino Acid Methyl Esters
Source: PMC - NIH
URL
US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof
Source: Google Patents
URL
A method for the deprotonation of hydrochloride salts of peptide esters to free amin
Source: CORE
URL
Preventing racemization of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride during peptide coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the intricate challenges of synthesizing sterically hindered peptides.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the intricate challenges of synthesizing sterically hindered peptides.
Coupling with (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride presents a unique kinetic challenge. Because of the bulky cyclohexyl group, the amine acts as a poor nucleophile, drastically slowing down the desired acylation reaction[1]. When the reaction is slow, competing side reactions—specifically, the base-catalyzed epimerization of the amino ester—are given the time to dominate[2].
This guide is designed to help you understand the causality behind these side reactions and implement a self-validating protocol to achieve enantiopure peptide bonds.
🔬 Mechanistic Insights & FAQs
Q: Why is my (R)-Ethyl 2-amino-2-cyclohexylacetate epimerizing even when I use standard DIPEA/HBTU conditions?A: The racemization of an amino ester nucleophile is a kinetic problem driven by the choice of base. To participate in coupling, the hydrochloride salt must be neutralized to free the amine. N,N-diisopropylethylamine (DIPEA) is a relatively strong base. Because the bulky cyclohexyl group severely slows down the desired peptide bond formation (acylation)[1], the free amine spends an extended period in the presence of DIPEA. This allows the base to abstract the somewhat acidic alpha-proton of the ester, forming an enolate intermediate[3]. Upon reprotonation, the (R)-stereocenter is destroyed, yielding a diastereomeric mixture[1].
Q: Which base should I use to neutralize the hydrochloride salt without causing racemization?A: You must replace strong, unhindered bases with weaker, sterically hindered alternatives. 2,4,6-Trimethylpyridine (TMP, collidine) is the optimal choice[4]. TMP is basic enough to neutralize the HCl salt but lacks the strength and geometric access to efficiently abstract the alpha-proton of the ester[4]. Alternatively, a base-free deprotonation using zinc dust can completely eliminate tertiary amines from the coupling step, reducing epimerization risk to near zero[5].
Q: Does the choice of coupling reagent impact the racemization of the nucleophile?A: Absolutely. The causality here is competitive kinetics: if you accelerate the acylation pathway, the peptide bond forms before base-catalyzed enolization can occur. We strongly recommend highly reactive systems like DIC/OxymaPure or HATU . OxymaPure forms an active ester that is exceptionally reactive yet suppresses racemization in both the electrophilic and nucleophilic coupling partners[6].
📊 Quantitative Data: Reaction Parameters vs. Epimerization
The following table summarizes the causal relationship between base strength, coupling kinetics, and the resulting epimerization risk for sterically hindered amino esters.
Base Used
Coupling Reagent
Pre-activation
Temperature
Relative Acylation Rate
Epimerization Risk
DIPEA (2.0 eq)
HBTU
No
25 °C
Slow
High (>15%)
NMM (1.0 eq)
HATU
Yes (2 min)
25 °C
Fast
Moderate (~5%)
TMP (1.0 eq)
DIC / OxymaPure
Yes (5 min)
0 °C
Very Fast
Low (<1%)
Zinc Dust (No Base)
DIC / OxymaPure
Yes (5 min)
0 °C
Very Fast
Trace
🗺️ Pathway Visualization
To understand why our protocol works, we must visualize the competing kinetic pathways. The diagram below illustrates how reagent choices dictate the fate of your chiral center.
Fig 1: Competing kinetic pathways during coupling: rapid acylation vs. base-catalyzed enolization.
🧪 Self-Validating Experimental Protocol
This methodology is engineered as a self-validating system. By strictly controlling the order of addition and utilizing a low-pKa base, we mathematically favor stereoretention. The protocol concludes with an analytical validation step to ensure trustworthiness.
Phase 1: Pre-Activation of the Electrophile
Causality: Pre-activating the carboxylic acid prevents the amino ester from sitting idle in solution while the active ester forms.
Dissolve the N-protected amino acid (1.1 eq) and OxymaPure (1.1 eq) in a minimal volume of anhydrous DMF/DCM (1:1 v/v)[6].
Stir the mixture at 0 °C for exactly 5 minutes to generate the highly reactive Oxyma ester.
Phase 2: Controlled Neutralization of the Nucleophile
Causality: Using TMP at low temperatures scavenges the HCl without abstracting the alpha-proton[4].
In a separate vial, dissolve (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride (1.0 eq) in anhydrous DCM.
Cool the solution to 0 °C.
Add 2,4,6-trimethylpyridine (TMP) (1.0 eq). Do not use an excess of base.
Phase 3: The Coupling Reaction
Causality: Low temperatures suppress the higher-activation-energy enolization pathway, while the highly exothermic acylation proceeds unimpeded.
Immediately transfer the neutralized amino ester solution to the pre-activated acid mixture at 0 °C.
Stir at 0 °C for 1 hour.
Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
In-Process Validation: Perform a qualitative Ninhydrin (Kaiser) test on a micro-aliquot. A negative result (yellow) confirms the complete consumption of the sterically hindered primary amine.
Phase 4: Workup & Stereochemical Validation
Dilute the reaction mixture with Ethyl Acetate.
Wash sequentially with 5% aqueous
KHSO4
(to remove TMP and unreacted amine), saturated
NaHCO3
, and brine.
Dry over anhydrous
Na2SO4
and concentrate under reduced pressure.
Final System Validation: Analyze the crude product via Chiral HPLC (e.g., using a Chiralpak IA column) against a racemic standard. The D-epimer peak integration should be <1.0%, validating the integrity of the protocol.
📚 References
1.[6] "Oxyma-B, an excellent racemization suppressor for peptide synthesis", rsc.org,
2.[3] "Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis", benchchem.com,
3.[2] "Epimerisation in Peptide Synthesis", nih.gov,
4.[4] "Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis", nih.gov,
5.[5] "Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters", core.ac.uk,
6.[1] "Investigation of Epimer Formation in Amide-Coupling Reactions", acs.org,
Best purification and chromatography techniques for crude (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride
Welcome to the Technical Support Center for Amino Acid Derivative Chromatography. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Amino Acid Derivative Chromatography. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific physicochemical challenges associated with purifying (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride .
This molecule presents a dual challenge: it contains a highly polar, reactive primary amine hydrochloride that interacts poorly with standard chromatographic media, and it possesses a chiral center whose enantiomeric purity (the R-enantiomer) is critical for downstream pharmaceutical efficacy.
Below, you will find field-proven troubleshooting FAQs, visual decision-making workflows, self-validating experimental protocols, and quantitative data tables to ensure the highest chemical and optical purity of your product.
Part 1: Troubleshooting Chromatography & Purification (FAQ)
Q1: Why am I experiencing severe peak tailing and low mass recovery when purifying the crude hydrochloride salt on normal-phase silica?Causality & Solution: This is a classic electrostatic issue. The protonated primary amine (
−NH3+
) interacts strongly and irreversibly with the acidic silanol groups (
−Si−OH
) present on the surface of normal-phase silica gel. While direct purification of ethyl 2-amino-2-cyclohexylacetate hydrochloride on silica gel is documented using highly polar eluent systems (e.g., 3–5% Methanol in Chloroform)[1], this often leads to streaking.
Recommendation: You must dynamically mask the silanol sites by adding a basic modifier (e.g., 1–5% Triethylamine) to your mobile phase, or completely free-base the compound prior to column loading.
Q2: What is the safest way to free-base the hydrochloride salt without hydrolyzing the ethyl ester?Causality & Solution: Esters are highly susceptible to base-catalyzed hydrolysis (saponification). If you use a strong aqueous base like Sodium Hydroxide (
NaOH
), the ethyl ester will rapidly hydrolyze back to cyclohexylglycine. To safely isolate the free amino acid ester from its hydrochloride salt, you must eliminate the hydrogen chloride using a mild base, such as an aqueous Potassium Carbonate (
K2CO3
) solution, followed by immediate extraction into an organic solvent like dichloromethane or ether[2].
Q3: How do I resolve the (R) and (S) enantiomers if my crude product has low enantiomeric excess (ee)?Causality & Solution: Enantiomers possess identical physical properties in achiral environments, meaning standard reversed-phase or normal-phase chromatography cannot separate them. You must introduce a chiral environment. For pharmaceutical and biotechnological products, derivatized polysaccharides (such as amylose or cellulose carbamates) are by far the most widely used chiral stationary phases (CSPs) for the separation of enantiomers[3]. Chiral Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H or IC column is the industry standard for this class of molecules.
Q4: Can I purify the crude hydrochloride salt to remove chemical impurities without using chromatography?Causality & Solution: Yes. Because of their salt nature, amino acid hydrochlorides exhibit exceptionally high crystallinity. The likeliest impurities in your crude mixture are traces of unreacted starting materials or esterification byproducts. Purification of these is usually highly effective via anti-solvent recrystallization from ethanol/ether mixtures[4]. This leverages the differential solubility of the target salt (soluble in hot ethanol, insoluble in ether) versus organic impurities (soluble in ether).
Part 2: Visual Workflows & Logic Trees
Decision tree for selecting the optimal purification route based on impurity profiling.
Root-cause analysis and resolution pathways for chromatographic peak streaking.
Part 3: Standardized Experimental Protocols
The following protocols are designed as self-validating systems. By controlling temperature and pH strictly, we prevent the two most common degradation pathways: ester hydrolysis and thermal racemization.
Purpose: To convert the HCl salt to a free-base for normal-phase chromatography without hydrolyzing the ethyl ester.
Suspension: Suspend 10 g of crude (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride in 100 mL of Dichloromethane (DCM).
Thermal Control: Cool the suspension to 0–5 °C using an ice bath. Mechanistic note: Lowering the temperature drastically reduces the kinetic rate of ester hydrolysis.
Neutralization: Slowly add 100 mL of a saturated aqueous solution of Potassium Carbonate (
K2CO3
) dropwise while stirring vigorously. Monitor gas evolution.
Phase Separation: Transfer to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer twice more with 50 mL DCM.
Isolation: Combine the organic layers, dry over anhydrous Sodium Sulfate (
Na2SO4
), filter, and concentrate under reduced pressure (max bath temp 30 °C) to yield the free-base oil.
Protocol B: Anti-Solvent Recrystallization of the HCl Salt
Purpose: Scalable removal of chemical impurities and enhancement of enantiomeric excess (ee) without chromatography.
Dissolution: Place the crude hydrochloride salt in a round-bottom flask. Add a minimum volume of warm absolute ethanol (approx. 40–50 °C) until the solid just dissolves.
Anti-Solvent Addition: Remove from heat. Slowly add diethyl ether (the anti-solvent) dropwise while swirling, until the solution becomes slightly turbid (cloud point).
Crystal Nucleation: Allow the mixture to cool slowly to room temperature undisturbed. Mechanistic note: Slow cooling promotes the formation of a highly ordered, pure crystal lattice, excluding solvated impurities.
Maturation: Transfer the flask to a 4 °C refrigerator for 12 hours to maximize crystal yield.
Filtration: Filter the resulting white crystals under vacuum, wash with ice-cold diethyl ether, and dry under high vacuum to constant weight.
Part 4: Quantitative Data & Reference Tables
Table 1: Mobile Phase Modifiers for Amine Chromatography
Chromatography Type
Recommended Modifier
Concentration
Mechanistic Purpose
Normal Phase (Silica)
Triethylamine (TEA)
1.0 - 5.0% v/v
Competitively binds acidic silanols to prevent irreversible amine adsorption and streaking.
Reversed Phase (C18)
Trifluoroacetic Acid (TFA)
0.1% v/v
Ion-pairs with the protonated amine, increasing hydrophobicity and improving peak shape.
Technical Support Center: Optimizing Crystallization of (R)-Ethyl 2-amino-2-cyclohexylacetate Hydrochloride
As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the crystallization of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride. The methodologies herein are des...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the crystallization of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride. The methodologies herein are designed to be self-validating, explaining the scientific principles behind each step to empower researchers to adapt and optimize their processes effectively.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent/anti-solvent system for crystallizing (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride?
A good starting point for this amino acid ester hydrochloride salt involves a polar protic solvent in which the compound is soluble, paired with a non-polar or less polar anti-solvent to induce precipitation. Given its structure, systems like Isopropanol (IPA)/Heptane, Ethanol/Methyl tert-butyl ether (MTBE), or Methanol/Toluene are excellent candidates. The choice depends on the desired solubility profile and safety considerations. Maximum solubility is typically found in highly polar solvents like water or short-chain alcohols, with solubility decreasing in less polar environments.[1]
Q2: My compound is not crystallizing from solution, even after cooling. What are the first steps to take?
If crystallization does not occur spontaneously, the solution is likely not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.[2]
Induce Nucleation: First, try scratching the inside of the flask with a glass rod just below the solvent level. This action can release microscopic glass particles and provide the energy needed for nucleation.[3]
Increase Supersaturation: If scratching fails, your solution may contain too much solvent. Gently heat the solution to evaporate a small portion of the solvent, then allow it to cool again.[3]
Introduce a Seed Crystal: The most reliable method is to add a small amount of previously isolated (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride to the solution. Seeding provides a template for crystal growth to occur in the metastable zone, where spontaneous nucleation is unlikely.[4][5]
Q3: What is "oiling out," and why is it happening with my compound?
Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where the solute separates from the solution as a liquid (an oil or emulsion) instead of a solid crystal.[6] This is common for salts of organic molecules when the level of supersaturation is too high or achieved too quickly (e.g., rapid cooling or fast anti-solvent addition).[7][8] The solute molecules have a higher mobility in this oil phase, which can trap impurities and often leads to the formation of an amorphous solid or poorly-formed crystals upon eventual solidification.[6]
Q4: How critical is the purity of the starting material for successful crystallization?
Purity is paramount. Impurities can act as inhibitors to crystal growth, become incorporated into the crystal lattice (reducing final product purity), or in some cases, promote oiling out.[9][10] If you are facing persistent crystallization issues, it is highly recommended to re-purify your starting material, for instance, through a charcoal treatment or flash chromatography, before attempting crystallization again.
In-Depth Troubleshooting Guide
Problem 1: Persistent Oiling Out or Formation of an Amorphous Solid
Oiling out is a kinetic phenomenon that must be carefully controlled to achieve a crystalline product. The goal is to ensure the system remains in a state of controlled supersaturation where crystal growth is favored over liquid-liquid phase separation.
Causality & Explanation
Oiling out occurs when the concentration of the solute exceeds the solubility limit to such an extent that it enters a "labile" zone, leading to the formation of a solute-rich liquid phase.[6][8] This is often triggered by:
High Supersaturation: Caused by excessively rapid cooling or adding an anti-solvent too quickly.
Inappropriate Solvent System: Some solvent systems are more prone to creating a miscibility gap with the solute.[8]
Presence of Impurities: Impurities can depress the melting point of the solid form, making an intermediate liquid phase more thermodynamically stable.
Troubleshooting Protocol
Reduce the Rate of Supersaturation:
Slower Cooling: Decrease the cooling rate significantly. A programmed cooling ramp of 5-10 °C per hour is a good starting point.
Slower Anti-solvent Addition: Add the anti-solvent dropwise over an extended period (e.g., 1-2 hours) with vigorous stirring. This prevents localized high supersaturation.
Optimize the Solvent System:
Refer to the solvent properties table below. Try switching to a solvent system where the solubility curve is less steep. For example, if using Methanol/Heptane, consider a switch to the less polar Isopropanol/Heptane, which may provide a wider metastable zone width.
Increase Temperature: Start the anti-solvent addition or cooling crystallization from a higher temperature. The increased thermal energy can help overcome the kinetic barrier to nucleation and favor direct crystallization.
Implement a Seeding Strategy: This is the most effective method. By providing a template for growth, you allow the crystallization to proceed within the metastable zone, avoiding the labile zone where oiling out occurs.[6][11]
Add seed crystals when the solution is slightly supersaturated but before any oiling is observed.
If seeding into an anti-solvent system, consider adding the seed crystals to the anti-solvent first to create a slurry, then slowly add the solution of your compound.[11]
Handling the hygroscopic properties of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride in the lab
Technical Support Center: (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride Welcome to the technical support center for (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride. This guide is designed for researchers, scien...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride
Welcome to the technical support center for (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the unique challenges presented by the hygroscopic nature of this compound. Our goal is to provide you with field-proven insights and robust protocols to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide: Common Issues with a Hygroscopic Compound
This section directly addresses specific experimental problems you may encounter. The format is designed to help you quickly identify your issue, understand the underlying cause related to moisture absorption, and implement a validated solution.
Issue 1: Inconsistent or Constantly Increasing Weight During Measurement
What is Happening?
You place the compound on the analytical balance, but the reading will not stabilize; it continuously drifts upward.
Why is it Happening?
This is the most direct manifestation of hygroscopicity. The compound is actively absorbing moisture from the ambient laboratory air, and the balance is measuring the added weight of the water molecules.[1][2] The rate of weight gain is often influenced by the lab's relative humidity (RH).[3] This continuous change makes it impossible to obtain an accurate weight of the dry, active compound.
How Do I Fix It?
Speed and isolation are key. You must minimize the compound's exposure time to the atmosphere.[4][5]
Environment Control: If possible, perform weighing in a room with controlled low humidity (<40% RH) or inside a glove box with an inert atmosphere.[1][6][7]
Weighing by Difference: This is the preferred method for hygroscopic materials.[1] It involves weighing a sealed container with the substance, transferring the desired amount quickly to your reaction vessel, and re-weighing the original container. The difference in weight is the exact amount of compound transferred.
Use Appropriate Weighing Vessels: Use a small, sealable container (like a vial with a septum cap) or a weighing boat made of non-static material.[5][8] Avoid handling containers with bare hands, as fingerprints can absorb moisture and add weight.[8]
Issue 2: Poor Reproducibility in Reaction Yields or Kinetic Studies
What is Happening?
You run the same reaction multiple times under identical conditions, but the product yield is inconsistent. Similarly, kinetic data shows significant scatter between runs.
Why is it Happening?
Undocumented water content in your starting material is the likely culprit. If the compound has absorbed moisture, a portion of the weighed mass is water, not the active pharmaceutical ingredient (API). This leads to an error in stoichiometry, as you are adding less of the active reagent than intended. Moisture can also directly interfere with certain reactions, especially those involving water-sensitive reagents like organometallics or acyl chlorides.[9] Furthermore, for hydrochloride salts, excess water can affect solubility and the local pH environment, subtly altering reaction kinetics.
How Do I Fix It?
You must accurately determine and account for the water content.
Quantify Water Content: The gold standard for water determination in pharmaceuticals is Karl Fischer (KF) titration.[][11][12][13] This method is highly specific to water and can detect content from ppm levels to 100%.[] For every new bottle of the compound, or if a bottle has been open for an extended period, a KF titration should be performed.
Correct for Water Content: Adjust the mass of the compound you weigh out to account for the water. For example, if KF analysis shows 5% water content (w/w), and you need 100 mg of the active compound, you would weigh out 100 mg / (1 - 0.05) = 105.3 mg.
Drying (Use with Caution): While you can technically dry the compound, for instance, in a vacuum oven at a controlled temperature below its melting point, this can be risky.[4] Overheating may cause decomposition. If you choose to dry the material, you must validate the process and handle the dried compound exclusively within a glove box or desiccator to prevent rehydration.[14]
Issue 3: Physical Changes in the Solid Compound (Clumping, Caking, or Deliquescence)
What is Happening?
The once free-flowing white powder has become clumpy, formed a solid "brick," or in extreme cases, turned into a gummy or liquid-like substance.[3]
Why is it Happening?
This is a physical consequence of excessive moisture absorption.[3][15] As water molecules are adsorbed onto the surface of the crystals, they can form bridges between particles, leading to clumping and caking.[15][16] Deliquescence occurs when the compound absorbs so much moisture that it dissolves into the absorbed water, forming a concentrated aqueous solution. This dramatically impacts your ability to handle and weigh the material accurately.[9]
How Do I Fix It?
This is a storage and handling failure that must be addressed proactively.
Implement Strict Storage Protocols: Always store (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride in a tightly sealed container.[4][17] For long-term storage, place this primary container inside a secondary container, such as a desiccator with a suitable desiccant (e.g., silica gel, Drierite).[18][19]
Minimize Air Exposure: When accessing the compound, open the container for the shortest time possible, preferably in a low-humidity environment.[3][4] Immediately and tightly reseal the container after use.
Aliquot the Material: For frequently used reagents, consider aliquoting a new bottle into several smaller, tightly sealed vials under an inert atmosphere (e.g., in a glove bag or glove box).[7] This prevents the main stock from being repeatedly exposed to ambient air.
Frequently Asked Questions (FAQs)
Q1: What is the ideal way to store (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride?
The ideal storage involves multiple layers of protection. The compound should be in a tightly sealed, non-reactive container. This container should then be placed in a desiccator or a controlled low-humidity cabinet. For highly sensitive applications, storing aliquots under an inert gas like nitrogen or argon is recommended. Always consult the Safety Data Sheet (SDS) for specific temperature recommendations.[19][20]
Manufacturing environments, process development, handling large quantities.
Q2: Can I use the "Loss on Drying" (LOD) method instead of Karl Fischer titration to determine water content?
While LOD (a thermogravimetric method) is simpler, it is not specific to water.[21] The LOD method measures the weight loss of a sample upon heating, which includes not only water but also any other volatile solvents or components that may be present.[21] Karl Fischer titration is a chemical reaction that is specific to water and is therefore the more accurate and preferred pharmacopoeial method for water content determination.[][11][12]
Q3: My compound has already caked. Is it still usable?
It depends on the extent of moisture absorption and the requirements of your experiment.
Physical Integrity: If the material is merely caked, you may be able to carefully break it up with a spatula.[4] However, be aware that the material is no longer homogeneous, and the surface will have a higher water content than the interior.
Chemical Integrity: The primary concern is the hydrolysis of the ethyl ester group, which would convert the compound into (R)-2-amino-2-cyclohexylacetic acid. This is a chemical impurity. Before using caked material, you must:
Perform a Karl Fischer titration to quantify the total water content.
Run a purity analysis (e.g., via HPLC or NMR) to check for the presence of the hydrolyzed acid impurity.
If significant degradation has occurred or if your application requires high purity, the material should be discarded.
Q4: How does moisture affect the stability of a hydrochloride salt like this one?
Hydrochloride salts are often used to improve the solubility and stability of basic drug molecules.[22] However, this salt form can also increase hygroscopicity. Moisture can impact stability in several ways:
Chemical Degradation: As mentioned, water can cause hydrolysis of ester linkages.[16]
Physical State Changes: Moisture can induce phase transitions, changing the material from a stable crystalline form to a less stable amorphous state or a hydrate, which can affect dissolution and bioavailability.[22][23]
Salt Disproportionation: In a formulated product, high humidity can cause the salt to dissociate back into the free base and hydrochloric acid, which can have significant consequences for product stability and performance.[24][25]
Visualized Workflows & Protocols
Diagram: Standard Workflow for Handling Hygroscopic Compounds
This diagram outlines the critical decision points and steps from storage to final use, ensuring sample integrity is maintained throughout the process.
Caption: Workflow for minimizing moisture exposure during handling.
Experimental Protocol 1: Weighing by Difference
Allow the sealed container of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride to equilibrate to the ambient temperature of the balance room for at least 30 minutes to prevent thermal drift in readings.[1]
Place the sealed container on the analytical balance and record the initial weight (W1).
Working quickly to minimize air exposure, open the container, and use a clean, dry spatula to transfer an approximate amount of the solid to your receiving vessel (e.g., a reaction flask).
Immediately and tightly reseal the stock container.
Place the sealed stock container back on the same analytical balance and record the final weight (W2).
The exact mass of the transferred solid is the difference between the two measurements (Mass = W1 - W2). This method ensures the weighed value corresponds only to the transferred material, unaffected by moisture absorption during the measurement itself.
Experimental Protocol 2: Preparation of a Stock Solution with Water Content Correction
Determine Water Content: Submit a sample from the bottle for Karl Fischer analysis. Receive the result as a weight percentage (e.g., %H₂O = 1.5%).
Calculate Corrected Mass: Determine the target mass of the active compound needed for your stock solution (e.g., m_active = 500 mg). Calculate the mass you need to weigh (m_weigh) using the formula:
m_weigh = m_active / (1 - (%H₂O / 100))
Example: 500 mg / (1 - 0.015) = 507.6 mg
Weighing: Using the "Weighing by Difference" protocol, accurately weigh out the calculated m_weigh (507.6 mg in this example).
Dissolution: Add the weighed solid to a volumetric flask. Add your chosen solvent, ensuring the solid is fully dissolved, before filling to the final volume mark. This ensures your final solution concentration is accurate with respect to the active compound.
References
Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc. [Link]
How do you handle hygroscopic solutes in the lab?. TutorChase. [Link]
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]
The Do's and Don'ts of Laboratory Balances. Labcompare.com. [Link]
Water Content Determination by Karl Fischer. Pharmaguideline. [Link]
Moisture Analysis in the Pharmaceutical Industry. AZoM. [Link]
Properly Storing Hazardous Chemicals in Your Facility. Alltracon. [Link]
Classification of goods according to moisture behavior. Container Handbook. [Link]
Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Wipf Group. [Link]
3 Ways to Handle Hygroscopic Material Challenges. Vesta® Nutra. [Link]
How to weigh a higroscopic substance. Chromatography Forum. [Link]
How to Store Reagents. University of Rochester, Department of Chemistry. [Link]
How do you handle hygroscopic salts?. HepatoChem. [Link]
The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]
How to Handle Hygroscopic Reference Standards?. Chromatography Forum. [Link]
Storage of Laboratory Chemicals: Research Safety. Indiana University. [Link]
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]
The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt. MDPI. [Link]
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]
ethyl 2-(cyclohexylamino)acetate hydrochloride — Chemical Substance Information. NextSDS. [Link]
Factors That Affect the Stability of Compounded Medications. PCCA. [Link]
The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine. MDPI. [Link]
Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. [Link]
Increased rate of moisture gain by a hygroscopic substance in the presence of a non-hygroscopic water-soluble substance. Asian Journal of Pharmaceutics. [Link]
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. PubMed. [Link]
Hygroscopic Problems Of Capsule Filled Powders. Richpacking. [Link]
Reducing enantiomeric impurities in (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride batches
A Guide to Identifying and Reducing Enantiomeric Impurities for Researchers, Scientists, and Drug Development Professionals. Welcome to the technical support guide for (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride.
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Identifying and Reducing Enantiomeric Impurities for Researchers, Scientists, and Drug Development Professionals.
Welcome to the technical support guide for (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride. This resource is designed to provide in-depth troubleshooting advice and practical protocols to help you identify, control, and reduce the presence of the unwanted (S)-enantiomer in your synthesis batches. Ensuring high enantiomeric purity is a critical aspect of pharmaceutical development, as the stereochemistry of a molecule can significantly impact its pharmacological and toxicological profile.[1][2] This guide offers a structured approach to tackling common challenges encountered in the laboratory.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis and purification of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride.
Q1: How can I accurately determine the enantiomeric excess (e.e.) of my sample?
Answer: Accurate determination of enantiomeric excess (e.e.) is the first critical step. Several analytical techniques can be employed, with Chiral High-Performance Liquid Chromatography (HPLC) being the most common and reliable method for this compound.[3][4]
Primary Method: Chiral HPLC
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation and allowing for precise quantification.[3] Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating amino acid esters.[5][6]
Experimental Protocol: Chiral HPLC Analysis
Column Selection: Start with a polysaccharide-based chiral stationary phase, for example, a Chiralcel OD-H or Chiralpak AD column.[3][5]
Mobile Phase Preparation: A common mobile phase for such compounds is a mixture of n-hexane and an alcohol like 2-propanol or ethanol.[3][6]
Additive: For a basic compound like an amine, add 0.1% (v/v) of an amine modifier like diethylamine (DEA) to the mobile phase to improve peak shape and resolution.[3]
Sample Preparation: Dissolve a small amount of your (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions:
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
Column Temperature: 25 °C (maintain a constant temperature for reproducibility).[7]
Data Analysis:
Inject the sample and record the chromatogram. You should observe two distinct peaks corresponding to the (R) and (S) enantiomers.
Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers:
e.e. (%) = [(A_R - A_S) / (A_R + A_S)] * 100
Alternative Methods
Method
Principle
Advantages
Disadvantages
NMR Spectroscopy
Uses a chiral solvating or derivatizing agent to induce different chemical shifts for the enantiomers, allowing quantification by integration.[8][9]
Rapid analysis, non-destructive.
Lower sensitivity compared to HPLC, requires a higher concentration of the sample, and may need specialized chiral reagents.[9]
Capillary Electrophoresis (CE)
Enantiomers are separated based on their differential migration in an electric field in the presence of a chiral selector (e.g., cyclodextrins) in the buffer.[1][10]
High separation efficiency, requires a very small sample volume.
Can be less robust than HPLC for routine quality control.
Q2: My synthesis resulted in a low enantiomeric excess. What are the potential causes?
Answer: A low enantiomeric excess (e.e.) points to issues in either the core asymmetric synthesis or subsequent handling of the product. The enantiomeric purity of your final product is influenced by three main factors: the enantioselectivity of the reaction, the enantiomeric purity of starting materials and catalysts, and the potential for racemization during the reaction or work-up.[11]
Workflow for Diagnosing Low Enantiomeric Excess
Caption: A logical workflow for troubleshooting low e.e.
Asymmetric Synthesis Method: The efficiency of the chosen synthetic route (e.g., asymmetric reductive amination) is paramount.[12][13]
Catalyst Integrity: Ensure the chiral catalyst or auxiliary has not degraded and possesses high enantiomeric purity itself.[11]
Reaction Parameters: Temperature, pressure, and reaction time can significantly impact stereoselectivity. Deviations from optimized conditions can lead to a drop in e.e.
Racemization: α-amino acid esters can be susceptible to racemization (the conversion of one enantiomer into an equal mixture of both), especially under harsh conditions.[14][15]
Q3: I suspect racemization is occurring. Under what conditions is my product at risk?
Answer: Racemization of α-amino acid esters typically occurs through the formation of a planar enolate or imine intermediate, which can be protonated from either face with equal probability. This process is often catalyzed by the presence of acids or bases, and can be accelerated by heat.
Key Factors Promoting Racemization:
pH Extremes: Both strongly acidic and strongly basic conditions during reaction work-up or purification can promote racemization. When isolating the hydrochloride salt, ensure that prolonged exposure to highly acidic or basic aqueous layers is minimized.
Elevated Temperatures: Heating the product for extended periods, especially in solution, can provide the energy needed to overcome the barrier to racemization.
Presence of Carbonyls: Certain ketones, in the presence of an acid, can catalyze the racemization of α-amino acid esters by forming an intermediate Schiff base.[14][15][16][17][18] This is particularly relevant if acetone or other ketones are used as solvents during work-up or purification.
Simplified Racemization Mechanism
Caption: Racemization via a planar intermediate.
Q4: How can I improve the enantiomeric excess of my product post-synthesis?
Answer: If your crude product has a suboptimal e.e., the most effective strategy is a chiral resolution step. For amino esters, diastereomeric salt crystallization is a scalable and widely used method.[19][20]
Primary Method: Diastereomeric Salt Crystallization
This technique involves reacting the racemic or enantiomerically-enriched amine with a chiral acid (a resolving agent). This forms a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities.[19][20] By carefully choosing a solvent, one diastereomer can be selectively crystallized, leaving the other in solution. The pure diastereomeric salt is then treated with a base to liberate the desired, enantiomerically pure amine.
Experimental Protocol: Diastereomeric Salt Resolution
Select a Resolving Agent: For a basic amine like yours, a chiral acid is required. Common choices include:
(+)-Tartaric Acid
(-)-Dibenzoyl-L-tartaric acid
(+)-Camphor-10-sulfonic acid
Solvent Screening: The choice of solvent is critical for achieving differential solubility.[21] Screen a range of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, or mixtures with water). The ideal solvent will dissolve both diastereomeric salts at an elevated temperature but will allow only one to crystallize upon cooling.
Crystallization Procedure:
Dissolve your enantiomerically-enriched Ethyl 2-amino-2-cyclohexylacetate (as the free base) in a suitable solvent at an elevated temperature.
In a separate flask, dissolve approximately 0.5 to 1.0 equivalents of the chosen chiral resolving agent in the same solvent, heating if necessary.
Slowly add the resolving agent solution to the amine solution.
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization. Slow cooling is crucial for forming pure crystals.[22]
Collect the crystals by filtration.
Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
Liberation of the Free Amine:
Suspend the purified diastereomeric salt crystals in a mixture of water and an organic solvent (e.g., ethyl acetate or dichloromethane).
Add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) and stir until the solid dissolves.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically pure free amine.
Convert to the hydrochloride salt by standard methods if required.
Analysis: Analyze the enantiomeric excess of the purified product using the chiral HPLC method described in Q1.
Diastereomeric Salt Resolution Workflow
Caption: The process of chiral resolution by crystallization.
Frequently Asked Questions (FAQs)
Q: What is a typical target for enantiomeric excess in pharmaceutical intermediates?A: For active pharmaceutical ingredients (APIs), the target is often >99.5% e.e. For intermediates like (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride, a target of >99.0% e.e. is common to ensure the final API meets its specification.
Q: Can I recycle the unwanted (S)-enantiomer?A: Yes. The mother liquor from the diastereomeric crystallization, which is enriched in the (S)-enantiomer, can be treated to recover the amine. This recovered, (S)-enriched amine can then be subjected to a racemization process, for example, by heating with a suitable acid or base, to convert it back to a racemic mixture that can be recycled into the resolution process, improving the overall process economy.[20][23]
Q: Are there any non-chromatographic methods to quickly estimate enantiomeric purity?A: While less precise than HPLC, NMR spectroscopy using chiral solvating agents can provide a rapid estimation of e.e.[9] Additionally, high-throughput fluorescence-based assays have been developed for determining the e.e. of chiral amines, which can be useful for screening multiple samples quickly.[24][25]
References
D'Arrigo, P., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-5. [Link]
Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions. [Link]
An, G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. [Link]
Google Patents. (1986). Process for the racemization of an alpha-amino acid. EP0173921A1.
Li, L., et al. (1999). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. [Link]
Google Patents. (1987). Racemization and resolution of α-amino acids. US4647692A.
Pace, V. (2012). Chemically fuelled deracemization of amino acids. University of Groningen. [Link]
ResearchGate. (2014). Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes. Request PDF. [Link]
Zhang, G., et al. (2015). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications. [Link]
The Royal Society of Chemistry. (2015). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
Wang, C., et al. (2007). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Tetrahedron: Asymmetry. [Link]
Cheng, Q., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology. [Link]
ResearchGate. (2019). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. Request PDF. [Link]
Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
Ianni, F., et al. (2018). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules. [Link]
Kabir, M. A., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea. [Link]
Google Patents. (2020). The preparation method of 2-(4-aminocyclohexyl)
Bioanalysis Zone. (2023). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
Molbase. Synthesis of ethyl 2-(2-amino-4-thiazolyl)-2-[(Z)-(2-azidoethoxy)imino]-acetate. Molbase. [Link]
Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]
ResearchGate. (2012). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). Request PDF. [Link]
Google Patents. (2019). Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof. WO2019016828A1.
Veeprho. (2020). Overview & Determination of Enantiomeric Impurities. Veeprho. [Link]
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]
Scribd. (2018). Enantiomeric Impurities: ICH Guidelines. Scribd. [Link]
Hancu, G., et al. (2021). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceutics. [Link]
A Senior Application Scientist's Guide to Validating a Chiral HPLC Method for (R)-Ethyl 2-amino-2-cyclohexylacetate Hydrochloride
In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail; it is a critical quality attribute that dictates therapeutic efficacy and safety. For chiral molecu...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail; it is a critical quality attribute that dictates therapeutic efficacy and safety. For chiral molecules like (R)-Ethyl 2-amino-2-cyclohexylacetate, an essential building block, ensuring enantiomeric purity is paramount. The presence of its counterpart, the (S)-enantiomer, can introduce unintended pharmacological effects or reduce the overall efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive, field-tested framework for the validation of a High-Performance Liquid Chromatography (HPLC) method designed to accurately determine the enantiomeric excess (e.e.) of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step, the experimental design, and the interpretation of results, all grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3][4]
The Analytical Strategy: Achieving Chiral Recognition
The fundamental challenge lies in creating a chromatographic environment where the two enantiomers, which possess identical physical and chemical properties in an achiral setting, can be distinguished. This is achieved by employing a Chiral Stationary Phase (CSP). For amino acid esters like our target analyte, polysaccharide-based CSPs are a robust starting point due to their broad applicability and proven success.[5][6]
For this validation guide, we will proceed with a hypothetical but scientifically sound HPLC method:
Analyte: (R)- and (S)-Ethyl 2-amino-2-cyclohexylacetate HCl
Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.
Expert Insight: The choice of a normal-phase mobile system (Hexane/IPA) is deliberate. It often provides superior selectivity on polysaccharide CSPs compared to reversed-phase conditions. The small amount of TFA serves a crucial role: it protonates the primary amine of the analyte, ensuring consistent interaction with the stationary phase and improving peak shape by minimizing tailing.
The Validation Workflow: A Roadmap to Confidence
Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended purpose.[2] The workflow ensures that the method is reliable, reproducible, and accurate for the routine quantification of the (S)-enantiomer in the presence of the (R)-enantiomer.
Caption: Overall workflow for HPLC method validation.
Core Validation Parameters: The Pillars of a Defensible Method
We will now dissect each critical validation parameter as outlined in ICH Q2(R1).[1][2][7]
Specificity and Forced Degradation
Objective: To demonstrate that the method can unequivocally assess the (R)-enantiomer in the presence of its (S)-counterpart and any potential degradation products.[8][9] This is the cornerstone of a "stability-indicating" method.
Experimental Protocol:
Prepare Solutions:
Analyte Solution: A solution of high-purity (R)-Ethyl 2-amino-2-cyclohexylacetate HCl.
Spiked Solution: The Analyte Solution spiked with a known, small amount (e.g., 0.5%) of the (S)-enantiomer standard.
Placebo: A solution containing all excipients or reaction components except the analyte.
Forced Degradation: [10] Subject the analyte to stress conditions to intentionally generate degradation products. The goal is to achieve 5-20% degradation.[9][11]
Acid Hydrolysis: 0.1 M HCl at 60°C for 8 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal: 105°C for 48 hours (solid state).
Photolytic: Expose to ICH-specified light conditions (solid and solution).
Analysis: Inject the placebo, the spiked solution, and all stressed samples.
Evaluation: Assess the chromatograms for peak purity of the (R)- and (S)-enantiomer peaks using a photodiode array (PDA) detector. Ensure that no degradation peaks co-elute with either enantiomer.
Illustrative Data:
Sample
Peak Purity Angle
Peak Purity Threshold
Result
(R)-Analyte Peak (Acid Stress)
0.125
0.250
Pass
(S)-Enantiomer Peak (Acid Stress)
0.110
0.250
Pass
(R)-Analyte Peak (Base Stress)
0.150
0.250
Pass
(S)-Enantiomer Peak (Base Stress)
0.135
0.250
Pass
Acceptance Criteria:
The resolution between the (R)- and (S)-enantiomer peaks must be greater than 2.0.
No interference (co-elution) from placebo or degradation products should be observed at the retention times of the enantiomers.
Peak purity analysis must pass, indicating spectral homogeneity.
Expert Insight: Forced degradation is not about destroying the molecule; it's about challenging the method.[11] By creating a complex sample matrix, you build confidence that the method can handle real-world samples that may have undergone minor degradation during manufacturing or storage.
System Suitability Testing (SST)
Objective: To verify that the chromatographic system is adequate for the intended analysis before processing any samples.[5][12] SST is the daily health check of your HPLC system.
Experimental Protocol:
Prepare a "System Suitability Solution" containing both the (R)-analyte and a specified level of the (S)-enantiomer (e.g., at the Limit of Quantitation level, such as 0.1%).
Make five or six replicate injections of this solution before starting any analytical sequence.
Illustrative Data & Acceptance Criteria:
Parameter
Acceptance Criteria
Result (n=6 injections)
Resolution (Rs)
≥ 2.0
2.8
Tailing Factor (T) (for both peaks)
≤ 2.0
R-peak: 1.1, S-peak: 1.2
Theoretical Plates (N) (for R-peak)
> 2000
8500
%RSD of Peak Area (for S-peak)
≤ 10.0%
2.5%
%RSD of Retention Time (for R-peak)
≤ 2.0%
0.3%
Expert Insight: For chiral methods, resolution is the most critical SST parameter.[13] It directly confirms the system's ability to separate the enantiomers. The %RSD for the minor (S)-enantiomer peak area is crucial as it demonstrates the system's precision at the level you care most about.
Linearity & Range
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte (specifically, the undesired (S)-enantiomer) over a specified range.
Experimental Protocol:
Prepare a series of calibration standards by spiking the (R)-analyte with increasing concentrations of the (S)-enantiomer.
The range should typically span from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.1% to 0.75%).
Prepare at least five concentration levels.
Inject each level in triplicate.
Plot the mean peak area of the (S)-enantiomer against its concentration and perform a linear regression analysis.
Illustrative Data:
(S)-Enantiomer Level (%)
Mean Peak Area
0.10 (LOQ)
12,500
0.25
31,100
0.50 (Specification)
62,300
0.60
74,900
0.75 (150%)
93,500
Acceptance Criteria:
Correlation Coefficient (r²): ≥ 0.995
Y-intercept: Should be insignificant relative to the response at 100% level.
Residuals: The data points should be randomly scattered around the regression line.
Accuracy (as Recovery)
Objective: To demonstrate the closeness of the results obtained by the method to the true value. This is typically assessed by a recovery study.
Experimental Protocol:
Prepare samples of the (R)-analyte by spiking with the (S)-enantiomer at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
Prepare three independent samples at each level.
Analyze the samples and calculate the percentage recovery for the (S)-enantiomer.
Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
Illustrative Data:
Spiked Level (%)
Mean Recovery (%)
%RSD
0.10 (LOQ)
98.5
3.1
0.50 (100%)
101.2
1.5
0.75 (150%)
99.8
1.2
Acceptance Criteria:
Mean recovery should be within 90.0% to 110.0% at each level.
The %RSD for the replicates at each level should be ≤ 5.0%.
Precision
Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
Prepare six independent samples by spiking the (R)-analyte with the (S)-enantiomer at the 100% specification level (e.g., 0.5%).
Repeatability: Have Analyst 1 analyze all six samples on Day 1 using HPLC System A.
Intermediate Precision: Have Analyst 2 analyze a fresh set of six samples on Day 2 using HPLC System B.
Calculate the %RSD for each set of six results and perform a statistical comparison (e.g., F-test) of the variances.
Illustrative Data:
Precision Level
Mean (S)-Level (%)
%RSD
Repeatability (Analyst 1, Day 1)
0.51
1.8
Intermediate Precision (Analyst 2, Day 2)
0.49
2.1
Overall %RSD (n=12)
0.50
2.0
Acceptance Criteria:
The %RSD for repeatability and intermediate precision should not exceed 5.0%.
Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the (S)-enantiomer that can be measured with acceptable precision and accuracy.
Experimental Protocol:
Estimation: Estimate the LOQ based on the signal-to-noise ratio (S/N) from the linearity study. The concentration that yields an S/N ratio of approximately 10 is a good starting point.
Verification: Prepare six independent samples of the (R)-analyte spiked with the (S)-enantiomer at the estimated LOQ concentration (e.g., 0.1%).
Analyze the samples and evaluate the precision (%RSD) and accuracy (recovery) of the measurements.
Acceptance Criteria:
The S/N ratio should be ≥ 10.
The precision (%RSD) should be ≤ 10%.
The accuracy (recovery) should be within 80.0% to 120.0%.
Expert Insight: The LOQ is not just a theoretical calculation; it must be experimentally proven.[13] Demonstrating both acceptable accuracy and precision at this level gives you full confidence in quantifying trace amounts of the undesired enantiomer.
Caption: Interrelationship of core validation parameters.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Prepare a system suitability solution and a test sample (spiked at 100% level).
Vary each parameter one at a time (e.g., %IPA ±2%, Flow Rate ±0.1 mL/min, Temperature ±2°C).
Analyze the samples under each condition and evaluate the effect on system suitability parameters (especially resolution) and the quantitative result.
Illustrative Data:
Parameter Varied
Resolution (Rs)
(S)-Enantiomer Result (%)
Nominal
2.8
0.51
%IPA (8%)
3.1
0.50
%IPA (12%)
2.5
0.52
Flow Rate (0.9 mL/min)
2.9
0.51
Flow Rate (1.1 mL/min)
2.7
0.51
Temperature (23°C)
2.9
0.52
Temperature (27°C)
2.7
0.50
Acceptance Criteria:
All system suitability criteria must be met under all varied conditions.
The quantitative results should not deviate significantly from the nominal result.
Conclusion
A validated chiral HPLC method is more than a set of experimental conditions; it is a scientifically-defensible system that provides consistent and reliable data on the enantiomeric purity of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride. By systematically evaluating specificity, system suitability, linearity, range, accuracy, precision, quantitation limit, and robustness, you build a comprehensive data package that ensures the method is fit for its intended purpose—safeguarding product quality and, ultimately, patient safety. This guide provides the strategic framework and expert insights necessary to execute this critical process with confidence and scientific rigor.
References
A practical guide to forced degradation and stability studies for drug substances. (URL: [Link])
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])
Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (URL: [Link])
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (URL: [Link])
HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. (URL: [Link])
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (URL: [Link])
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (URL: [Link])
Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (URL: [Link])
What Are HPLC System Suitability Tests and Their Importance?. (URL: [Link])
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (URL: [Link])
Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. (URL: [Link])
Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. (URL: [Link])
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (URL: [Link])
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (URL: [Link])
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (URL: [Link])
Mass spectrometry (LC-MS) fragmentation patterns of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride
As a Senior Application Scientist in mass spectrometry, I approach the structural elucidation of unnatural amino acids not merely as a data collection exercise, but as a rigorous exercise in physical chemistry. (R)-Ethyl...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in mass spectrometry, I approach the structural elucidation of unnatural amino acids not merely as a data collection exercise, but as a rigorous exercise in physical chemistry. (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride is a critical building block in modern peptide synthesis and drug discovery. Understanding its exact behavior in a mass spectrometer is essential for bioanalytical quantification, impurity profiling, and pharmacokinetic studies.
This guide provides an in-depth, comparative analysis of the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fragmentation patterns of (R)-Ethyl 2-amino-2-cyclohexylacetate, contrasting it with its structural analogs: the free acid and the methyl ester.
Mechanistic Causality: The "Why" Behind the Fragmentation
In LC-MS analysis, the hydrochloride salt of (R)-Ethyl 2-amino-2-cyclohexylacetate completely dissociates in the aqueous/organic mobile phase. Under positive Electrospray Ionization (ESI+), the basic primary amine is readily protonated, yielding the intact precursor ion
[M+H]+
at m/z 186.15.
The causality of its fragmentation under Collision-Induced Dissociation (CID) is driven by the localized charge on the nitrogen atom, which triggers specific bond cleavages to stabilize the resulting ions[1].
Alpha-Cleavage and Ester Loss : The dominant fragmentation pathway for alpha-amino acid esters is the cleavage of the C-C bond adjacent to the protonated amine[2]. For the ethyl ester, this manifests as the neutral loss of ethanol (46 Da) to form an acyl cation intermediate (m/z 140.11), followed immediately by the rapid expulsion of carbon monoxide (28 Da)[3].
The Iminium Ion Sink : The sequential loss of EtOH and CO (or the concerted loss of neutral ethyl formate, 74 Da) yields a highly resonance-stabilized iminium ion at m/z 112.11. Because of its extreme thermodynamic stability, this ion acts as a "sink" and forms the base peak of the MS/MS spectrum.
High-Energy Ring Cleavage : At elevated collision energies, the stable iminium ion undergoes secondary fragmentation, stripping ammonia or cleaving the cyclohexyl ring to generate smaller hydrocarbon cations (m/z 95, 83, 67)[4].
MS/MS fragmentation pathway of protonated (R)-Ethyl 2-amino-2-cyclohexylacetate.
Comparative Data Analysis
To objectively evaluate the performance and identification of the ethyl ester, we must compare it against its free acid and methyl ester counterparts. The table below summarizes the quantitative high-resolution mass spectrometry (HRMS) data.
Compound
Precursor Ion
[M+H]+
Primary Neutral Loss
Base Peak (MS/MS)
Secondary Fragments
(R)-Ethyl 2-amino-2-cyclohexylacetate
m/z 186.1489
-46 Da (EtOH), -28 Da (CO)
m/z 112.1121
m/z 95.08, 83.09, 67.05
(R)-Methyl 2-amino-2-cyclohexylacetate
m/z 172.1332
-32 Da (MeOH), -28 Da (CO)
m/z 112.1121
m/z 95.08, 83.09, 67.05
(R)-2-amino-2-cyclohexylacetic acid
m/z 158.1176
-18 Da (
H2O
), -28 Da (CO)
m/z 112.1121
m/z 95.08, 83.09, 67.05
Analytical Insight: While the precursor ions differ significantly based on the esterification state, all three compounds converge on the identical m/z 112.11 base peak[4]. This convergence is a powerful diagnostic tool. If you are monitoring a complex peptide synthesis mixture for unreacted starting materials, setting a Multiple Reaction Monitoring (MRM) transition that targets the specific precursor but shares the m/z 112.11 product ion allows for the simultaneous, multiplexed quantification of the free acid, methyl ester, and ethyl ester impurities.
Self-Validating Experimental Protocol
A robust analytical method must be self-validating. We do not simply measure a mass; we prove the structural connectivity of the molecule through orthogonal experimental parameters. The following protocol utilizes a Collision Energy (CE) sweep to generate a breakdown curve, ensuring the observed fragments are mathematically linked to the precursor, rather than being background artifacts.
Step-by-Step Methodology
Sample Preparation (The Protonation Drive):
Dissolve 1 mg of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride in 1 mL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).
Causality: The hydrochloride salt is displaced. The 0.1% FA acts as a proton donor, ensuring
>99%
of the analyte is in the
[M+H]+
state prior to entering the ESI source, maximizing ionization efficiency and signal-to-noise ratio[5].
UHPLC Separation:
Column: C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.7 µm).
Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.
Gradient: 5% B to 95% B over 5 minutes.
Causality: The ethyl ester is significantly more hydrophobic than the free acid. The gradient ensures the free acid elutes first, followed by the methyl ester, and finally the ethyl ester, providing orthogonal chromatographic validation of the ester chain length.
MS/MS Acquisition (The CE Sweep):
Ionization: ESI Positive mode, Capillary Voltage 3.0 kV.
Precursor Selection: Isolate m/z 186.15 in Quadrupole 1.
Fragmentation: Sweep the Collision Energy in the collision cell from 10 eV to 40 eV in 5 eV increments.
Causality: By sweeping the CE, we create a breakdown curve. At 10 eV, the m/z 140.11 intermediate appears. At 20 eV, m/z 112.11 dominates. At 35 eV, the ring fragments (m/z 83.09) emerge. This sequential appearance mathematically validates the structural topology of the molecule.
Self-validating LC-MS/MS experimental workflow for amino acid ester analysis.
References
Mass Spectrometry - Fragmentation Patterns
Source: Chemistry LibreTexts
URL:[Link]
Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation
Source: PubMed Central (PMC) / Scientific Reports
URL:[Link]
Identification of endogenous acyl amino acids based on a targeted lipidomics approach
Source: PubMed Central (PMC) / Journal of Lipid Research
URL:[Link]
Cyclohexylglycine, (R)- | C8H15NO2 | CID 736849
Source: PubChem - National Institutes of Health (NIH)
URL:[Link]
Methods for the Determination of Stable Isotopes of Carbon and Nitrogen Directly in Valine, Proline, Glutamine, and Glutamic Acid
Source: Scientific Research Publishing (SCIRP)
URL:[Link]
Validating the Specific Optical Rotation of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride: A Comparative Analytical Guide
(R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride (CAS: 35051-64-0) is a critical unnatural amino acid derivative utilized as a chiral building block in advanced peptide synthesis and active pharmaceutical ingredient (...
Author: BenchChem Technical Support Team. Date: April 2026
(R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride (CAS: 35051-64-0) is a critical unnatural amino acid derivative utilized as a chiral building block in advanced peptide synthesis and active pharmaceutical ingredient (API) development. Because the stereochemistry of such intermediates directly dictates the pharmacokinetic and pharmacodynamic profiles of downstream therapeutics, absolute enantiomeric validation is a non-negotiable Quality Control (QC) requirement.
While the specific optical rotation,
[α]D
, is the pharmacopeial standard for chiral identity, relying on traditional polarimetry in isolation introduces significant analytical vulnerabilities. This guide objectively compares traditional polarimetry with modern Chiral High-Performance Liquid Chromatography (HPLC) techniques, providing self-validating experimental protocols to ensure absolute stereochemical integrity.
Causality in Analytical Choices: The Limits of Bulk Measurement
Traditional polarimetry measures the bulk rotation of plane-polarized light by a solution. While simple and robust, the method assumes absolute chemical purity. If a sample of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride contains structurally similar chiral impurities—such as unreacted (S)-enantiomers or side-products with high specific rotations—the bulk
[α]D
will be skewed. This can yield a false-positive for enantiomeric excess (ee) or mask partial racemization.
Recent comparative studies demonstrate that HPLC equipped with a Chiral Stationary Phase (CSP) provides a vastly superior determination of optical purity. By physically separating the (R)- and (S)-enantiomers prior to detection, chiral HPLC eliminates the convoluting effects of impurities[1]. Furthermore, integrating laser-based polarimetric or Circular Dichroism (CD) detectors inline with HPLC enables the simultaneous determination of concentration and specific rotation for each resolved peak, achieving microdegree sensitivity[2],[3]. For certain non-chromophoric chiral compounds, CD detectors have even demonstrated superior linear responses over standard polarimeters during chiral screening[4].
Methodological Comparison
To select the appropriate validation strategy, researchers must weigh sensitivity against throughput. The table below compares the performance of three primary analytical techniques.
Table 1: Comparison of Analytical Techniques for Chiral Validation
Feature
Traditional Polarimetry
Chiral HPLC (UV/Polarimetric)
NMR with Chiral Solvating Agents
Primary Output
Bulk Specific Rotation (
[α]D
)
Enantiomeric Excess (ee%)
Diastereomeric Ratio (dr)
Susceptibility to Impurities
High (Prone to false positives)
Low (Physical separation)
Medium (Signal overlap possible)
Sample Requirement
High (~10-100 mg/mL)
Low (~1 µg/mL to 1 mg/mL)
Medium (~5-10 mg/mL)
Throughput & Speed
High (< 5 minutes)
Medium (15-30 minutes)
Low (Requires complex prep)
Self-Validating?
No (Requires orthogonal data)
Yes (Internal resolution check)
Yes (Direct proton integration)
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that the instrument suitability and sample integrity are verified concurrently with the measurement.
Causality: The specific rotation of an amine hydrochloride salt is highly dependent on its solvation state and hydrogen-bonding network. Temperature and solvent must be strictly controlled, as minor fluctuations will alter the molecular conformation and the resulting optical rotation.
Step-by-Step Methodology:
System Calibration: Calibrate the polarimeter using a certified quartz control plate (e.g., +17.000° at 589 nm, 20.0°C).
Solvent Blanking: Fill a 100 mm jacketed polarimeter cell with HPLC-grade Water. Equilibrate to exactly 20.0 ± 0.1 °C using a Peltier temperature controller. Zero the instrument to establish the baseline.
Sample Preparation: Accurately weigh 1.000 g of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride. Dissolve quantitatively in a 10.0 mL volumetric flask using the blanked solvent (
c=10
g/100 mL).
Measurement: Flush the cell with the sample solution three times to prevent dilution from residual blank solvent. Record the optical rotation (
α
) at 589 nm (Sodium D-line) in quintuplicate.
Calculation: Calculate specific rotation using Biot's law:
[α]D20=l×c100×α
, where
l
is path length in dm (1.0).
Internal Validation: Analyze a known reference standard of the exact opposite (S)-enantiomer under identical conditions. The system is validated if the magnitude is identical but opposite in sign.
Protocol B: Chiral HPLC with Inline Polarimetric Detection
Causality: Adding a basic modifier like Diethylamine (DEA) to the mobile phase neutralizes the hydrochloride salt of the analyte. This ensures the free amine interacts optimally with the chiral stationary phase, preventing peak tailing and ensuring sharp, quantifiable resolution.
Step-by-Step Methodology:
Column Selection: Equip the HPLC with an Amylose-derived Chiral Stationary Phase (e.g., Chiralpak AD-H, 250 x 4.6 mm), optimized for primary amine derivatives.
Mobile Phase: Prepare an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v). Degas thoroughly to prevent microbubbles, which cause refractive index (RI) distortions in polarimetric detectors[2].
Detector Alignment: Plumb a UV-Vis detector (set to 210 nm) in series with a laser polarimetric detector.
System Suitability (Validation Step): Inject a racemic mixture of Ethyl 2-amino-2-cyclohexylacetate. Verify baseline resolution (
Rs>1.5
) between the (R) and (S) peaks.
Sample Analysis: Inject 10 µL of the sample (1 mg/mL).
Data Correlation: The polarimetric trace will show a positive peak for one enantiomer and a negative peak for the other. Integrate the UV peaks to calculate absolute enantiomeric excess:
ee%=AreaR+AreaSAreaR−AreaS×100
.
Visualizing the Validation Workflow
Workflow for validating the stereochemical integrity of chiral amino acid derivatives.
Logical troubleshooting pathway for resolving discrepant optical rotation measurements.
Quantitative Data Presentation
The following table demonstrates how orthogonal techniques provide a comprehensive profile of the compound, resolving ambiguities that arise when relying on a single method.
Table 2: Representative Validation Data for (R)-Ethyl 2-amino-2-cyclohexylacetate HCl
Method
Solvent / Mobile Phase
Concentration
Observed Result
Calculated ee%
Polarimetry
Water (20.0°C)
10.0 mg/mL
α=+0.145∘
N/A (Bulk
[α]D=+14.5∘
)
Chiral HPLC-UV
Hexane/IPA/DEA
1.0 mg/mL
Peak Area R: 99.5%, S: 0.5%
99.0%
HPLC-Polarimetric
Hexane/IPA/DEA
1.0 mg/mL
(+) Peak: 1450 µV, (-) Peak: 7 µV
99.0%
References
Title: Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)
Source: JASCO Inc.
Source: IBZ Messtechnik (International Laboratory)
A Senior Application Scientist's Guide to Chiral Synthons: A Comparative Analysis of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride and its Methyl Ester Derivative
Introduction: The Strategic Importance of Chiral α-Amino Esters In the landscape of modern drug discovery and development, the use of enantiomerically pure building blocks is not merely a preference but a fundamental req...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of Chiral α-Amino Esters
In the landscape of modern drug discovery and development, the use of enantiomerically pure building blocks is not merely a preference but a fundamental requirement for achieving therapeutic specificity and safety.[1][2][3] Chiral α-amino acids and their ester derivatives are quintessential synthons, forming the bedrock of countless active pharmaceutical ingredients (APIs). Among these, non-proteinogenic amino acid derivatives like (R)-2-amino-2-cyclohexylacetate esters offer unique conformational constraints and lipophilic character, making them valuable components in the synthesis of novel therapeutics.
This guide provides an in-depth, data-driven comparison of two closely related yet functionally distinct chiral building blocks: (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride and (R)-Methyl 2-amino-2-cyclohexylacetate hydrochloride . As a senior application scientist, my objective is to move beyond a simple cataloging of properties and delve into the causality behind experimental choices. This analysis will equip researchers, medicinal chemists, and process development professionals with the field-proven insights necessary to select the optimal derivative for their specific synthetic strategy, thereby enhancing efficiency, yield, and purity.
Section 1: Physicochemical and Synthetic Overview
The choice between an ethyl and a methyl ester often begins with a fundamental understanding of their synthesis and core physical properties. While both are typically prepared via acid-catalyzed esterification of the parent amino acid, the choice of alcohol (ethanol vs. methanol) is the primary determinant of the final product.
Note: Data is compiled from publicly available databases and supplier information. Physical properties like solubility can vary based on crystalline form and purity.
The synthesis of these esters from the parent (R)-2-amino-2-cyclohexylacetic acid is a standard esterification, often employing an excess of the corresponding alcohol (methanol or ethanol) as both solvent and reagent, with a strong acid catalyst such as HCl gas or thionyl chloride. The hydrochloride salt form is particularly advantageous as it protects the amine functionality from side reactions and often improves the compound's crystallinity and stability.[7][8]
Section 2: Comparative Reactivity: A Tale of Two Alkyl Groups
The seemingly minor difference between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group has significant downstream consequences for reaction kinetics, stability, and substrate compatibility. These differences are primarily governed by principles of sterics and electronics.
Steric Hindrance: The Decisive Factor
The ethyl group is demonstrably bulkier than the methyl group.[9] This increased steric hindrance around the electrophilic ester carbonyl has a profound impact on its accessibility to incoming nucleophiles.
// Invisible edges for layout control
Nu_m -> Nu_e [style=invis, minlen=2];
// Placeholder for actual reaction arrows in a real diagram
// This is a conceptual representation
}
enddot
Diagram 1: Conceptual illustration of steric hindrance.
Impact on Amidation/Peptide Coupling: In reactions where the amino ester acts as the nucleophile (after deprotection of the amine), the ester group is a spectator. However, when it is the electrophilic component (e.g., in subsequent modifications), the methyl ester will typically react faster with nucleophiles than the ethyl ester. For sterically demanding nucleophiles, this difference in rate can be substantial.[9]
Risk of Epimerization: In peptide synthesis, the deprotection of the N-terminus under basic conditions can risk epimerization at the α-carbon, especially for C-terminal esters.[10][11] While both esters are susceptible, the conditions required for subsequent coupling reactions can be milder for the more reactive methyl ester, potentially reducing the overall risk by allowing for shorter reaction times or lower temperatures.
Hydrolytic Stability
The stability of the ester towards hydrolysis is a critical parameter during aqueous workups, chromatography, and storage.
Mechanism: Ester hydrolysis, whether acid or base-catalyzed, involves the nucleophilic attack of water or a hydroxide ion at the carbonyl carbon.[12]
Comparative Rates: The greater steric hindrance of the ethyl group impedes the approach of water, slowing the rate of hydrolysis compared to the methyl ester.[9][12] Studies on various ester systems consistently show that methyl esters hydrolyze more rapidly than their ethyl counterparts.[13]
This differential stability is a key strategic consideration:
Choose (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride when enhanced stability is required, for instance, in multi-step syntheses involving aqueous or protic conditions where premature cleavage of the ester is a concern.
Choose (R)-Methyl 2-amino-2-cyclohexylacetate hydrochloride when easier or faster saponification (deprotection) to the corresponding carboxylic acid is the desired final step.
Section 3: Experimental Protocols & Spectroscopic Data
Trustworthy protocols are self-validating. The following generalized procedures are based on established principles of amide bond formation and provide a framework for utilizing these synthons.
Generalized Protocol: Amide Coupling
This protocol describes the coupling of the deprotected amino ester with a generic carboxylic acid (R-COOH).
Workflow:
Step-by-Step Methodology:
Preparation: To a solution of (R)-Ethyl or Methyl 2-amino-2-cyclohexylacetate hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.1 M), add a tertiary amine base such as Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq) at 0 °C. Stir for 15-20 minutes to generate the free amine in situ.
Activation: In a separate flask, dissolve the desired carboxylic acid (1.05 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DCM. Stir for 10 minutes to form the activated ester.
Coupling: Add the solution of the activated acid to the free amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours.
Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting amino ester.
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: The resulting crude product can be purified by silica gel flash chromatography to yield the desired amide.
Causality Note: The use of coupling reagents like HATU minimizes the risk of racemization, which can be a significant issue with other activation methods.[14] The choice of a non-nucleophilic base is critical to avoid unwanted side reactions with the ester or coupling agent.
Predicted Spectroscopic Data
Signal
Predicted ¹H NMR (δ, ppm)
Predicted ¹³C NMR (δ, ppm)
Common Signals
Cyclohexyl protons
~1.10 - 2.00 (m, 11H)
~25 - 35 (multiple signals)
α-proton (-CH(NH₂)-)
~3.50 - 3.80 (d, 1H)
~55 - 60
Carbonyl (C=O)
N/A
~170 - 175
Distinguishing Signals (Methyl Ester)
Methoxy (-OCH₃)
~3.70 (s, 3H)
~52
Distinguishing Signals (Ethyl Ester)
Methylene (-OCH₂CH₃)
~4.15 (q, 2H)
~61
Methyl (-OCH₂CH₃)
~1.25 (t, 3H)
~14
Key IR Absorptions (cm⁻¹):
N-H stretch (amine salt): ~2800-3100 (broad)
C=O stretch (ester): ~1735-1750
C-O stretch (ester): ~1150-1250
Section 4: Conclusion and Strategic Recommendations
The selection between (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride and its methyl ester derivative is a nuanced decision contingent on the specific demands of the synthetic route. Neither is universally superior; rather, each offers a distinct advantage in different contexts.
Summary of Key Differences:
Feature
Methyl Ester Derivative
Ethyl Ester Derivative
Recommendation
Reactivity
Higher (Less sterically hindered)
Lower
Use methyl for faster reactions or with hindered nucleophiles.
Hydrolytic Stability
Lower
Higher (More sterically hindered)
Use ethyl if the ester must survive aqueous or protic steps.
Ease of Deprotection
Easier (Faster saponification)
More Difficult
Use methyl if the final product is the carboxylic acid.
Handling
More susceptible to hydrolysis
More robust for storage and handling
Ethyl offers a slight advantage in benchtop stability.
Ultimately, the choice is a strategic one. For rapid, high-throughput synthesis or when the ester is a transient protecting group destined for cleavage, the higher reactivity of the methyl derivative is advantageous. Conversely, in complex, multi-step syntheses where robustness and stability to a variety of reagents and conditions are paramount, the ethyl derivative provides a more reliable and stable scaffold. By understanding the underlying chemical principles, the discerning researcher can leverage these subtle differences to optimize their synthetic outcomes.
References
Benchchem. (n.d.). Comparison of methyl pentanimidate and ethyl pentanimidate in synthesis.
Reddit. (2022, February 25). Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry.
Benchchem. (n.d.). Spectroscopic Data Analysis of 2-(Ethyl(phenyl)amino)ethyl acetate: A Technical Guide.
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
Supporting Information. (n.d.). General experimental details.
RSC Publishing. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers.
Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147-154.
Google Patents. (n.d.). WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
Hay, R. W., Bennett, R., & Piplani, D. P. (1978). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part 3. Hydrolysis of methyl and ethyl 4-amino-butanoate. Journal of the Chemical Society, Dalton Transactions, (9), 1046-1051.
ResearchGate. (n.d.).
ResearchGate. (n.d.). Synthesis and Evaluation of the Hydrolytical Stability of Ethyl 2‐(α‐Amino acid)Glycolates and Ethyl 2‐(α‐Amino Acid)
LabMed Discovery. (n.d.). Chiral drugs.
ResearchGate. (n.d.). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)
Spectroscopic characterization and purity validation of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride
Spectroscopic Characterization and Purity Validation of (R)-Ethyl 2-amino-2-cyclohexylacetate Hydrochloride: A Comparative Guide As a Senior Application Scientist, I frequently encounter analytical bottlenecks when valid...
Author: BenchChem Technical Support Team. Date: April 2026
Spectroscopic Characterization and Purity Validation of (R)-Ethyl 2-amino-2-cyclohexylacetate Hydrochloride: A Comparative Guide
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating chiral building blocks. (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride is a highly specialized ester derivative of cyclohexylglycine[1]. Its stereochemical rigidity and lipophilic properties make it an indispensable precursor for synthesizing peptidomimetics and enzyme inhibitors—most notably, therapeutic agents designed to inhibit β-amyloid peptide release in Alzheimer's disease models[2].
However, the efficacy of these downstream Active Pharmaceutical Ingredients (APIs) is entirely dependent on the enantiomeric purity of this starting material. Using a racemic mixture or the (S)-isomer introduces steric clashes within the target enzyme's hydrophobic binding pocket, drastically reducing therapeutic affinity.
This guide objectively compares high-purity (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride against a standard racemic baseline. It details the causality behind specific analytical choices and establishes self-validating protocols to ensure absolute confidence in your spectroscopic and chromatographic data.
Analytical Workflow Overview
Analytical workflow for spectroscopic and enantiomeric validation.
Standard 1H-NMR cannot differentiate between (R)- and (S)-enantiomers because they exist in identical magnetic environments. While Density Functional Theory (DFT) calculations confirm that the cyclohexyl ring adopts a stable chair conformation with intramolecular hydrogen bonding between the amine and ester carbonyl[1], this inherent structure does not resolve enantiomeric signals.
To validate enantiomeric identity spectroscopically, we must introduce a Chiral Solvating Agent (CSA), such as (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol). The CSA forms transient diastereomeric complexes with the enantiomers via hydrogen bonding, creating distinct magnetic environments that resolve the α-proton signals.
Table 1: Spectroscopic Data Comparison (CSA-NMR & IR)
Analytical Parameter
Racemic Mixture Baseline
Pure (R)-Isomer
Causality / Mechanistic Observation
1H-NMR (α-CH, + CSA)
Doublet of doublets (split)
Single doublet
CSA resolves enantiomers; absence of the second doublet proves enantiopurity.
13C-NMR (C=O)
~174.5 ppm (broadened/split)
174.5 ppm (sharp singlet)
Diastereomeric complexes cause slight chemical shift non-equivalence in the racemate.
FT-IR (N-H stretch)
3400-3200 cm⁻¹
3400-3200 cm⁻¹
Identical; IR cannot distinguish enantiomers without a chiral environment.
Protocol 1: Free-Base Liberation and CSA-NMR Analysis
Self-Validating System: The racemic standard must be run first to prove the CSA's resolving power before testing the pure sample.
Neutralization (Causality): The hydrochloride salt disrupts the hydrogen bonding required for chiral recognition by the CSA. Dissolve 50 mg of the HCl salt in 2 mL of dichloromethane (DCM) and add 2 mL of saturated aqueous NaHCO₃ to liberate the free base.
Extraction: Agitate vigorously. Extract the organic layer, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure.
CSA Complexation: Dissolve 10 mg of the liberated free base in 0.6 mL of CDCl₃. Add 1.5 molar equivalents of the CSA.
System Suitability (Validation): Acquire 1H-NMR at 400 MHz for the racemic sample. You must observe baseline separation of the α-proton signals. If splitting is absent, the CSA complexation failed, and the assay is invalid.
Sample Acquisition: Run the pure (R)-isomer under identical conditions. The complete absence of the secondary (S)-isomer peak confirms enantiopurity.
While standard chemical purity and reaction monitoring can be achieved using a conventional C18 column with UV detection at 210 nm[1], a C18 stationary phase cannot separate enantiomers. For enantiomeric excess (ee) determination, a chiral stationary phase—specifically an amylose tris(3,5-dimethylphenylcarbamate) coating (e.g., Chiralpak AD-H)—is required.
Table 2: Chiral HPLC Performance Comparison
Metric
Racemic Standard
High-Purity (R)-Isomer
Validation Criteria
Retention Time (S)
8.4 min
Not Detected
Confirms absence of the undesired enantiomer.
Retention Time (R)
10.2 min
10.2 min
Matches standard; confirms structural identity.
Resolution (Rs)
2.5
N/A
Rs > 2.0 validates the column's resolving power.
Enantiomeric Excess
0%
>99.5%
Meets >99% threshold required for API synthesis.
Protocol 2: Chiral HPLC Method
Self-Validating System: The resolution factor (Rs) of the racemate dictates the validity of the subsequent purity calculation.
Sample Preparation: Dissolve the liberated free base (from Protocol 1) in Hexane/Isopropanol (90:10) to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Mobile Phase Optimization (Causality): Prepare an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1). Why Diethylamine (DEA)? The primary amine of the analyte will interact with residual silanols on the silica support, causing severe peak tailing. DEA acts as a sacrificial silanol blocker, ensuring sharp, symmetrical peaks.
System Suitability (Validation): Inject 10 µL of the racemic standard. Calculate the resolution factor (Rs) between the two peaks. Proceed to sample analysis only if Rs > 2.0.
Analysis: Inject 10 µL of the (R)-isomer sample. Monitor UV absorbance at 210 nm and calculate the area normalization to determine enantiomeric excess.
Biological Context: Why Enantiopurity Matters
The ultimate application of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride often lies in the synthesis of complex peptidomimetics[1]. In Alzheimer's disease research, these derivatives are utilized to inhibit the protease enzymes responsible for cleaving the Amyloid Precursor Protein (APP) into neurotoxic β-amyloid peptides[2].
Mechanism of action for (R)-isomer derivatives in inhibiting β-amyloid release.
If the starting material contains even minor fractions of the (S)-isomer, the resulting diastereomeric API impurities will fail to properly orient the cyclohexyl group within the protease's active site, leading to a catastrophic loss of inhibitory potency. Rigorous adherence to the self-validating spectroscopic and chromatographic protocols outlined above ensures the integrity of the final therapeutic compound.
A Comparative Guide to Chiral Auxiliaries: Benchmarking Against (R)-Ethyl 2-amino-2-cyclohexylacetate Hydrochloride
In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms can mean the difference between a potent therapeutic and an inactive compound, chiral auxiliaries are an indispensable tool.[...
Author: BenchChem Technical Support Team. Date: April 2026
In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms can mean the difference between a potent therapeutic and an inactive compound, chiral auxiliaries are an indispensable tool.[1][2][3] These molecules temporarily attach to a non-chiral substrate, expertly guiding subsequent reactions to produce a specific stereoisomer.[1][2][4] This guide offers an in-depth comparison of several prominent chiral auxiliaries, benchmarked against the performance of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride, to arm researchers, scientists, and drug development professionals with the data needed to select the optimal tool for their synthetic challenges.
The Benchmark: (R)-Ethyl 2-amino-2-cyclohexylacetate Hydrochloride
(R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride serves as a valuable building block for the synthesis of chiral α-amino acids, which are crucial components of many pharmaceuticals. Its utility lies in its ability to act as a chiral glycine enolate equivalent. After attachment to a substrate, the cyclohexyl group provides the necessary steric bulk to direct alkylation or other electrophilic attacks to one face of the molecule, thereby setting a new stereocenter with high precision.
The Contenders: Established and Versatile Chiral Auxiliaries
For a robust comparison, we will evaluate the performance of our benchmark compound against two of the most well-regarded classes of chiral auxiliaries in modern organic synthesis: Evans' Oxazolidinones and Oppolzer's Sultams.
Evans' Oxazolidinones : Developed by David A. Evans, these auxiliaries are celebrated for their high diastereoselectivity in a multitude of reactions, including aldol additions and alkylations.[2][4][5] Their rigid structure and predictable stereochemical outcomes make them a staple in synthetic labs.[4][6]
Oppolzer's Sultams : Based on camphor, these sulfonamides, often called Oppolzer's sultams, offer excellent stereocontrol, particularly in Diels-Alder reactions, Michael additions, and alkylations.[7][8][9] They are known for producing highly crystalline derivatives, which can simplify purification.[9]
Performance Benchmark: The Asymmetric Alkylation of an Acyl Moiety
To provide a direct comparison, we will examine a foundational C-C bond-forming reaction: the diastereoselective alkylation of a propionyl group. This reaction is a common application for all the selected auxiliaries and serves as an excellent measure of their stereodirecting power.
General Experimental Workflow
The process for utilizing a chiral auxiliary follows a consistent, three-stage path: acylation, diastereoselective alkylation, and cleavage.[2] This ensures that the chirality is temporarily transferred, used to control bond formation, and then removed to yield the desired enantiomerically enriched product while allowing for the auxiliary's recovery.[2][10]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Head-to-Head Data Comparison
The effectiveness of a chiral auxiliary is primarily judged by the diastereomeric excess (d.e.) and chemical yield of the stereoselective reaction. The following table summarizes typical performance data for the alkylation of an N-propionyl derivative with benzyl bromide, a common electrophile.
Note: Values are representative and can vary based on specific reaction conditions and substrates.
Mechanistic Insights: The Origin of Stereocontrol
The high fidelity of these auxiliaries stems from their ability to enforce a rigid, chelated transition state.
For Evans' oxazolidinones , deprotonation creates a Z-enolate that is locked into a planar conformation through chelation with a metal ion (e.g., Li⁺ or Na⁺).[4][12] The bulky substituent at the C4 position (e.g., an isopropyl or benzyl group) then acts as a steric shield, blocking one face of the enolate and forcing the incoming electrophile to approach from the less hindered side.[5]
Caption: Simplified mechanism of stereodirection by an Evans auxiliary.
Similarly, Oppolzer's sultams form a chelated enolate where the rigid camphor backbone dictates the trajectory of the electrophile. The sulfonyl group and the bicyclic frame create a highly organized transition state, leading to exceptional levels of asymmetric induction.[9]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
Protocol 1: Acylation of the Chiral Auxiliary
This procedure describes the attachment of the propionyl group to an Evans-type oxazolidinone.
Preparation : Dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) in an oven-dried, nitrogen-flushed flask.
Deprotonation : Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. Stir for 30 minutes.
Acylation : Add propionyl chloride (1.1 eq) dropwise to the solution.
Workup : Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH₄Cl. Extract the product into ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.[4]
Purification : Purify the crude product by flash column chromatography (e.g., 20% ethyl acetate in hexanes) to yield the N-propionyl oxazolidinone.
Protocol 2: Diastereoselective Alkylation
This protocol details the stereocontrolled C-C bond formation.
Preparation : Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, nitrogen-flushed flask.
Enolate Formation : Cool the solution to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise. Stir for 1 hour to ensure complete enolate formation.[11]
Alkylation : Add benzyl bromide (1.2 eq) dropwise. Maintain the temperature at -78 °C and stir for 4 hours.
Workup : Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Analysis : Analyze the crude product by ¹H NMR or GC to determine the diastereomeric ratio. Purify by flash chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This final step liberates the chiral carboxylic acid and allows for recovery of the auxiliary.
Hydrolysis : Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water (0.2 M). Cool to 0 °C.
Reagent Addition : Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq, 0.5 M).[10]
Reaction : Stir the mixture vigorously at 0 °C for 4 hours.[4]
Quench : Quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 eq) and stir for 30 minutes.
Separation : Concentrate the mixture to remove THF. Extract the aqueous layer with dichloromethane (3x) to recover the chiral auxiliary.
Isolation : Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the desired chiral carboxylic acid with ethyl acetate (3x). Dry the organic layer over MgSO₄ and concentrate to yield the final product.[4]
Conclusion and Practical Considerations
While all three auxiliaries demonstrate excellent performance, the choice ultimately depends on the specific synthetic goal.
(R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride is a strong choice when the target molecule is a non-natural α-amino acid, as it provides a more direct synthetic route.[13]
Evans' oxazolidinones are arguably the most versatile and well-documented, making them an excellent choice for a wide range of transformations where predictable syn-aldol or alkylation products are desired.[1][6][14]
Oppolzer's sultams are superior when high crystallinity is advantageous for purification and for reactions requiring robust stereocontrol, such as certain cycloadditions.[7][8]
The reliability and high stereoselectivity offered by these auxiliaries ensure their continued importance in the synthesis of enantiomerically pure compounds, a cornerstone of modern drug discovery and development.[2][3] The ability to cleave and recycle the auxiliary adds to their practical appeal, despite the stoichiometric quantities required.[10][15]
References
Bull, S. D., Davies, S. G., Epstein, S. W., Leech, M. A., & Ouzman, J. V. A. A chiral relay auxiliary for the synthesis of homochiral α-amino acids. Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. Available at: [Link]
Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
Memory of Chirality: Synthesis of enantiopure sultams derived from α-amino acids. AIR Unimi. Available at: [Link]
Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. ResearchGate. Available at: [Link]
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. ACS Publications. Available at: [Link]
A chiral relay auxiliary for the synthesis of homochiral α-amino acids. RSC Publishing. Available at: [Link]
Gage, J. R. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Williams College. Available at: [Link]
Labidi, A., & Yacin-Ali, A. Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. Available at: [Link]
Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science. RSC Publishing. Available at: [Link]
Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. PMC. Available at: [Link]
Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. ResearchGate. Available at: [Link]
Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available at: [Link]
Asymmetric Synthesis. University of York. Available at: [Link]
Navigating the Disposal of (R)-Ethyl 2-amino-2-cyclohexylacetate Hydrochloride: A Guide for Laboratory Professionals
Our approach is grounded in the core tenets of laboratory safety: understanding the potential hazards, implementing appropriate controls, and ensuring compliant disposal to protect both laboratory personnel and the envir...
Author: BenchChem Technical Support Team. Date: April 2026
Our approach is grounded in the core tenets of laboratory safety: understanding the potential hazards, implementing appropriate controls, and ensuring compliant disposal to protect both laboratory personnel and the environment.
Hazard Assessment: A Precautionary Approach
Due to the absence of a specific SDS for (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride, a conservative hazard assessment is necessary. Based on the known hazards of similar compounds, such as ethyl 2-amino-2-cycloheptylacetate hydrochloride, it is prudent to assume this compound may cause skin and eye irritation and potentially drowsiness or dizziness[1]. The hydrochloride salt form suggests it could be corrosive. Therefore, it should be handled as a hazardous chemical until comprehensive toxicological data becomes available.
Key Assumed Hazards:
Skin Irritant: May cause redness, itching, or inflammation upon contact.
Eye Irritant: May cause serious eye irritation, including redness, tearing, and pain.
Respiratory Irritant: Inhalation of dust or aerosols may irritate the respiratory tract.
Potential for Corrosivity: As a hydrochloride salt, it may be corrosive.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride for any purpose, including disposal, the following PPE is mandatory:
PPE Category
Specification
Rationale
Eye Protection
ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
Protects against accidental splashes of solutions or contact with airborne powder.
Hand Protection
Nitrile gloves (ensure they are regularly inspected for tears or degradation).
Provides a barrier against skin contact. Proper glove removal technique is crucial to prevent cross-contamination[2].
Body Protection
A standard laboratory coat.
Protects clothing and skin from spills.
Respiratory
A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.
In the absence of specific inhalation hazard data, a conservative approach is warranted, especially in poorly ventilated areas. Use a respirator approved under NIOSH (US) or CEN (EU) standards[2].
Disposal Workflow: A Step-by-Step Protocol
The disposal of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride must adhere to the Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste management.[3][4] This ensures "cradle-to-grave" management of the chemical.
Experimental Protocol: Waste Segregation and Containerization
Waste Characterization: Treat all waste containing (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride as hazardous waste. This includes the pure compound, solutions, and any contaminated materials (e.g., weigh boats, pipette tips, gloves).
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Improper mixing can lead to dangerous chemical reactions.
Container Selection: Use a designated, leak-proof, and sealable hazardous waste container that is compatible with the chemical. The container must be clearly labeled.
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "(R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride," and the approximate concentration and quantity.
Disposal Decision-Making Flowchart
Caption: Disposal workflow for (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Experimental Protocol: Spill Cleanup
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
Ventilate: If safe to do so, increase ventilation in the area.
Don PPE: Wear the appropriate PPE as outlined in Section 2.
Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container. For a liquid spill, use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the liquid before placing it in the waste container.
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of all cleanup materials as hazardous waste.
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Regulatory Compliance: Adherence to EPA and OSHA Standards
All disposal procedures must comply with federal, state, and local regulations. The EPA's RCRA provides the overarching framework for hazardous waste management, while OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers.[5][6][7] Your institution's CHP will provide specific guidance on waste disposal procedures.
The Final Step: Professional Disposal
Under no circumstances should (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride or its containers be disposed of in the regular trash or poured down the drain. The collected hazardous waste must be disposed of through a licensed professional waste disposal service.[2] These companies are equipped to handle and treat chemical waste in an environmentally responsible manner, often through high-temperature incineration.[2]
By adhering to these rigorous, step-by-step procedures, researchers can ensure the safe and compliant disposal of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride, fostering a culture of safety and environmental stewardship within the laboratory.
References
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Compliance For Laboratories. US Bio-Clean. Retrieved from [Link]
Environmental Protection Agency (EPA). (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
Environmental Protection Agency (EPA). (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
Environmental Protection Agency (EPA). (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
Environmental Protection Agency (EPA). (2025, August 4). Regulatory and Guidance Information by Topic: Waste. Retrieved from [Link]
Capot Chemical. (2013, August 21). MSDS of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. Retrieved from [Link]
Nufarm. (2021, September 1). Safety Data Sheet. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
Covestro. (2012, August 22). Safety Data Sheet. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
NextSDS. (n.d.). ethyl 2-amino-2-cycloheptylacetate hydrochloride — Chemical Substance Information. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Retrieved from [Link]
ChemView. (n.d.). Safety Data Sheet. Retrieved from [Link]
Lab Alley. (2024, July 15). How to dispose of hydrochloric acid. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
Princeton University Environmental Health & Safety. (2024, August 9). EHS Fact Sheet: Disposal of Solid Nonhazardous Waste. Retrieved from [Link]
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
Unknown. (n.d.). APPROVED TREATMENT AND PROTOCOLS FOR HAZARDOUS AND NONHAZARDOUS CHEMICALS. Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride
This guide provides essential safety protocols and procedural guidance for the handling of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride. As a hydrochloride salt of an amino acid ester, this compound requires speci...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety protocols and procedural guidance for the handling of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride. As a hydrochloride salt of an amino acid ester, this compound requires specific handling considerations to mitigate risks associated with its chemical properties. This document is intended for researchers, scientists, and drug development professionals, offering a framework for safe laboratory operations built on established principles of chemical safety and risk assessment.
Hazard Identification and Risk Assessment: The Foundation of Safety
The hydrochloride form suggests the compound is a solid at room temperature, increasing the risk of generating airborne dust during handling, which can be easily inhaled or settle on surfaces and skin.
Table 1: Summary of Potential GHS Hazard Classifications
These classifications mandate a cautious approach, prioritizing the prevention of direct contact and inhalation.
Core Protective Strategy: From Engineering Controls to PPE
A multi-layered approach to safety is paramount. The hierarchy of controls dictates that engineering controls are the first and most effective line of defense, supplemented by administrative controls and, finally, Personal Protective Equipment (PPE).
Primary Engineering Controls: Your First Line of Defense
Always handle (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride within a certified chemical fume hood or a ventilated enclosure.[3][4] This is critical to control exposure, especially when handling the solid powder, as it prevents the inhalation of dust and contains any potential spills.[4][5] Ensure that the fume hood has adequate airflow and is functioning correctly before beginning any work.
Essential Personal Protective Equipment (PPE)
PPE is the final barrier between you and the chemical. Its selection and use must be deliberate and informed by the specific tasks being performed.
Eye and Face Protection: Due to the risk of serious eye damage, appropriate eye protection is non-negotiable.[6]
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory work.
Recommended: When handling the solid powder, transferring solutions, or when there is any risk of splashing, chemical splash goggles should be worn.[7]
Maximum Protection: A full-face shield worn over chemical splash goggles is recommended when handling larger quantities (>25 g) or during procedures with a high splash potential.[8]
Hand Protection: The potential for skin irritation and allergic sensitization necessitates the use of chemical-resistant gloves.[2]
Selection: Nitrile gloves are a common and effective choice for handling this type of compound in solid and solution form. Always inspect gloves for tears or holes before use.[5]
Technique: Practice proper glove removal techniques to avoid contaminating your skin.[3][5] Contaminated gloves should be disposed of immediately as chemical waste.[5][8] For prolonged work, consider double-gloving or changing gloves every 30-60 minutes.[9]
Body Protection: A long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.[10] The lab coat should be fully buttoned. For tasks with a higher risk of spillage, a chemically resistant apron may be worn over the lab coat.
Respiratory Protection: Under normal laboratory conditions with proper engineering controls (i.e., a chemical fume hood), respiratory protection is typically not required.[10][11] However, it becomes necessary in specific situations:
When weighing large quantities of the solid outside of a ventilated enclosure.
If engineering controls fail or are not available.
During the cleanup of a large spill.
In these cases, a NIOSH-approved respirator with a P95 or P100 particulate filter is recommended.[5]
Operational Plans: Matching PPE to the Task
The level of PPE required can be adjusted based on the scale and specific nature of the procedure. The following diagram illustrates a general decision-making workflow for PPE selection.
Caption: PPE selection workflow based on task-specific risks.
Step-by-Step Guidance
A. Weighing and Preparing Solutions (Small Scale, <5g)
Location: Perform all manipulations inside a chemical fume hood.
Eye/Face Protection: Wear chemical splash goggles.
Hand Protection: Wear single-layer nitrile gloves.
Body Protection: Wear a buttoned lab coat.
Procedure: Carefully weigh the solid onto a weigh paper or into a vessel. To avoid generating dust, add the solvent to the solid slowly to wet it before dissolving fully.
B. Spill Cleanup
Evacuate: Alert others and evacuate the immediate area.
Assess: Determine the size of the spill. For large spills, contact your institution's Environmental Health & Safety (EHS) department.
PPE: For small spills, don a P95 respirator, chemical splash goggles, a lab coat, and nitrile gloves before re-entering the area.
Containment: Cover the spill with an inert absorbent material like sand or vermiculite.
Collection: Carefully sweep the absorbed material into a designated chemical waste container.[5][10] Avoid creating dust.
Decontamination: Clean the spill area with soap and water.
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[12]
Decontamination and Disposal
Proper disposal is a critical final step in the handling process.
PPE Disposal: Used gloves, weigh papers, and other contaminated disposable materials must be placed in a clearly labeled hazardous waste container.[13] Do not discard these items in the regular trash.
Chemical Waste: Collect all waste solutions and surplus solid material in a sturdy, sealed, and properly labeled hazardous waste container.[12][13] The label should clearly identify the contents.[13] Never dispose of (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride down the drain.[4][13]
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.[12] They can be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[4]
Emergency First Aid Procedures
In the event of an exposure, immediate action is crucial.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][10]
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation or a rash develops, seek medical attention.[2]
Inhalation: Move the affected person to fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical attention.[10]
Ingestion: Flush the mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]
By integrating these safety measures into your standard operating procedures, you can significantly minimize the risks associated with handling (R)-Ethyl 2-amino-2-cyclohexylacetate hydrochloride, fostering a safer research environment for yourself and your colleagues.
References
Chem-supply.net. (2023, February 19). SDS US. Retrieved from [Link]
Covestro. (2012, August 22). SAFETY DATA SHEET. Retrieved from [Link]
NextSDS. (n.d.). ethyl 2-amino-2-cycloheptylacetate hydrochloride — Chemical Substance Information. Retrieved from [Link]
Capot Chemical. (2013, August 21). MSDS of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. Retrieved from [Link]
eCFR. (2008, December 12). 40 CFR 156.212 -- Personal protective equipment statements. Retrieved from [Link]
Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]
Agilent. (n.d.). Amino Acid Standard - SAFETY DATA SHEET. Retrieved from [Link]
An, G., et al. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health. Retrieved from [Link]
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]